Cap-dependent endonuclease-IN-17
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20F2N3O7PS |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] dihydrogen phosphate |
InChI |
InChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1 |
InChI Key |
RBPQWOONNOYHLF-CTNGQTDRSA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Cap-dependent Endonuclease-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cap-dependent endonuclease-IN-17 is a novel inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. This document provides a comprehensive overview of the available technical information regarding its discovery, synthesis, and biological activity. The compound demonstrates potent antiviral activity against influenza A/Hanfang/359/95 (H3N2) with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This guide is intended to serve as a resource for researchers and professionals in the field of antiviral drug discovery and development.
Introduction to Cap-dependent Endonuclease as an Antiviral Target
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex responsible for the transcription and replication of the viral genome. A key component of this complex is the cap-dependent endonuclease (CEN) located in the PA subunit. The CEN initiates viral transcription through a unique "cap-snatching" mechanism, where it cleaves the 5' cap from host pre-mRNAs and uses these capped fragments as primers for the synthesis of viral mRNAs. This process is crucial for the virus as it allows for the translation of viral proteins by the host cell machinery.
The absence of a homologous enzyme in humans makes the cap-dependent endonuclease an attractive and specific target for the development of novel anti-influenza therapeutics. Inhibitors targeting this enzyme can effectively block viral replication with potentially minimal off-target effects.
Discovery of this compound
Information regarding the specific discovery process of this compound is primarily detailed in the Chinese patent CN112898346A, filed by Zhefeng Zhang, et al.[1]. While the full text of the patent is not publicly available in English translation, the initial disclosure points to the identification of a series of water-soluble polycyclic compounds with potent anti-influenza activity. This compound, also referred to as DSC701 in the patent, emerged from this series as a lead candidate.
The discovery workflow likely involved the following key stages:
Caption: A logical workflow for the discovery of this compound.
Synthesis of this compound
The detailed synthetic route for this compound is outlined in patent CN112898346A. Due to the unavailability of a translated version of the patent, a specific, step-by-step protocol cannot be provided at this time. However, based on the compound's classification as a "water-soluble polycyclic compound," the synthesis likely involves multi-step organic chemistry techniques to construct the core polycyclic scaffold and introduce the necessary functional groups to ensure both biological activity and desirable physicochemical properties such as solubility.
Quantitative Data
The primary quantitative metric available for this compound is its in vitro antiviral potency.
| Compound | Virus Strain | Assay Type | IC50 (µM) | Reference |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | Antiviral Activity Assay | 1.29 | [1] |
Table 1: In Vitro Antiviral Activity of this compound
Experimental Protocols
General Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
While the specific protocol used for this compound is detailed in the source patent, a representative method for determining the IC50 of an anti-influenza compound against the A/Hanfang/359/95 (H3N2) strain using a cytopathic effect (CPE) inhibition assay is described below. This protocol is based on established methodologies in the field.
Objective: To determine the concentration of the test compound that inhibits 50% of the virus-induced cytopathic effect in a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/Hanfang/359/95 (H3N2) virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
Test compound (this compound)
-
Control compound (e.g., Oseltamivir)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of the test compound in infection medium (DMEM supplemented with TPCK-treated trypsin and without FBS).
-
Virus Infection: After 24 hours, wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with a dilution of influenza A/Hanfang/359/95 (H3N2) virus that will cause a significant cytopathic effect within 48-72 hours.
-
Compound Treatment: Immediately after infection, add the serially diluted test compound to the respective wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.
-
Assessment of CPE: The cytopathic effect can be assessed qualitatively by microscopy. For quantitative analysis, a cell viability assay is performed. For example, using an MTT assay, the amount of formazan product is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.
Cap-dependent Endonuclease Enzymatic Assay (General Protocol)
To confirm that the antiviral activity of this compound is due to the inhibition of its intended target, a biochemical assay using the purified enzyme is necessary.
Objective: To measure the direct inhibitory effect of the test compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.
Materials:
-
Purified recombinant influenza virus PA subunit (containing the endonuclease domain)
-
Fluorophore-labeled short RNA substrate with a 5' cap structure
-
Assay buffer (containing MnCl2 as a cofactor)
-
Test compound (this compound)
-
Control inhibitor (e.g., Baloxavir acid)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the test compound at various concentrations, and the purified endonuclease enzyme.
-
Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the fluorophore-labeled RNA substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Monitor the increase in fluorescence over time. The cleavage of the substrate by the endonuclease separates a fluorophore from a quencher, resulting in an increase in fluorescence signal.
-
Data Analysis: The initial reaction rates are calculated from the kinetic data. The IC50 value is determined by plotting the percentage of enzyme inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A general workflow for a cap-dependent endonuclease enzymatic assay.
Signaling Pathways and Mechanism of Action
This compound exerts its antiviral effect by inhibiting the "cap-snatching" activity of the influenza virus polymerase. This inhibition disrupts the production of viral mRNAs, thereby preventing the synthesis of viral proteins and ultimately halting viral replication.
Caption: Mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel anti-influenza drugs. Its targeted inhibition of the viral cap-dependent endonuclease offers a specific mechanism of action with the potential for broad efficacy against influenza A viruses. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of influenza infection. The detailed synthetic and discovery information contained within patent CN112898346A will be critical for advancing the development of this and related compounds.
References
Cap-Dependent Endonuclease-IN-17: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Properties, Mechanism, and Evaluation of a Novel Influenza Virus Inhibitor
Introduction
Cap-dependent endonuclease-IN-17 is a novel small molecule inhibitor targeting the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, places it within the context of its mechanism of action, and details relevant experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Chemical Structure and Physicochemical Properties
While the definitive chemical structure of this compound is detailed within patent CN112898346A, public access to a visual representation of the structure is limited. However, key physicochemical properties have been reported and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀F₂N₄O₅ | [1] |
| Molecular Weight | 563.47 g/mol | [1] |
| CAS Number | 2649362-71-8 | [1] |
| Biological Activity | IC₅₀ = 1.29 µM (Influenza A/Hanfang/359/95 (H3N2)) | [1] |
| Internal ID | DSC701 | [1] |
Table 1: Physicochemical and Biological Properties of this compound
Mechanism of Action: Inhibition of Cap-Snatching
This compound targets a unique mechanism essential for influenza virus transcription known as "cap-snatching".[2][3] The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, utilizes this process to generate capped primers for the synthesis of viral mRNA.[2][3]
The process begins with the PB2 subunit of the viral polymerase binding to the 5' cap of host cell pre-mRNAs.[3] Subsequently, the endonuclease domain within the PA subunit cleaves the host mRNA approximately 10-13 nucleotides downstream of the cap.[3] This "snatched" capped RNA fragment then serves as a primer for the PB1 subunit to initiate transcription of the viral RNA genome.[3] By inhibiting the endonuclease activity of the PA subunit, this compound prevents the generation of these essential primers, thereby halting viral mRNA synthesis and subsequent protein production, ultimately leading to the suppression of viral replication.[4]
Figure 1: Influenza Virus Cap-Snatching Mechanism and Inhibition.
Experimental Protocols
The evaluation of cap-dependent endonuclease inhibitors like IN-17 involves a series of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
Cap-Dependent Endonuclease Enzymatic Assay
This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the viral polymerase.
Objective: To determine the IC₅₀ value of this compound against the influenza virus PA subunit endonuclease.
Materials:
-
Recombinant influenza virus PA subunit (or PA-PB1-PB2 complex)
-
Fluorescently labeled short capped RNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
This compound
-
DMSO (for compound dilution)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the microplate wells.
-
Add the recombinant influenza polymerase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescently labeled capped RNA substrate.
-
Monitor the change in fluorescence over time at a specific excitation and emission wavelength. Cleavage of the substrate by the endonuclease will result in a change in the fluorescence signal.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Plaque Reduction Assay
This cell-based assay assesses the ability of the compound to inhibit viral replication and spread in a cell culture model.[5]
Objective: To determine the EC₅₀ value of this compound against a specific influenza virus strain.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Hanfang/359/95 (H3N2))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
6-well plates
-
This compound
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Wash the confluent MDCK cell monolayers with PBS and infect with the diluted virus for 1 hour at 37°C.
-
During the infection period, prepare the overlay medium containing various concentrations of this compound.
-
After infection, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the test compound to the infected cells.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ value.
Figure 2: Plaque Reduction Assay Workflow.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.[2]
Objective: To measure the reduction in viral titer in the supernatant of infected cells treated with this compound.
Materials:
-
MDCK cells
-
Influenza virus
-
96-well plates
-
DMEM with appropriate supplements
-
This compound
-
TCID₅₀ (Tissue Culture Infectious Dose 50) assay components
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add medium containing serial dilutions of this compound.
-
Incubate the plates for a defined period (e.g., 24 or 48 hours).
-
Collect the culture supernatants.
-
Determine the viral titer in the supernatants using a TCID₅₀ assay on fresh MDCK cell monolayers.
-
Calculate the reduction in viral titer for each compound concentration compared to the vehicle control.
Conclusion
This compound represents a promising lead compound in the development of novel anti-influenza therapeutics. Its potent inhibition of a key viral-specific enzymatic activity, the cap-dependent endonuclease, highlights its potential for broad-spectrum activity and a high therapeutic index. The experimental protocols detailed in this guide provide a robust framework for the further characterization and development of this and other inhibitors in its class. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2364589-86-4|Cap-dependent endonuclease-IN-3|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
Cap-dependent Endonuclease-IN-17: A Technical Guide to a Selective CEN Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-17 is a selective inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. By targeting the "cap-snatching" mechanism, this compound presents a promising avenue for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The primary reported efficacy of this compound is its in vitro activity against the influenza A/Hanfang/359/95 (H3N2) virus.
| Parameter | Value | Virus Strain | Reference |
| IC50 | 1.29 μM | Influenza A/Hanfang/359/95 (H3N2) | [1] |
Further quantitative data regarding selectivity, cytotoxicity, and in vivo efficacy are detailed in the referenced patent CN112898346A.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease (CEN) activity resides within the PA subunit.[2] This enzymatic function is critical for the "cap-snatching" process, a unique mechanism employed by the influenza virus to generate primers for the transcription of its own genome.
The process begins with the PB2 subunit of the viral polymerase binding to the 5' cap of host cell pre-mRNAs.[2] The PA subunit then cleaves the host mRNA 10-13 nucleotides downstream from the cap. These capped fragments are subsequently used by the PB1 subunit, which possesses RNA-dependent RNA polymerase activity, to prime the synthesis of viral mRNAs.
This compound exerts its antiviral effect by selectively inhibiting the endonuclease activity of the PA subunit, thereby preventing the cleavage of host mRNAs and the subsequent generation of primers necessary for viral transcription. This leads to a potent suppression of viral replication.
Signaling Pathway Diagram
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Cap-Dependent Endonuclease (CEN) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the influenza virus endonuclease. A fluorescence resonance energy transfer (FRET)-based assay is a common and sensitive method.
a. Principle: A short, single-stranded RNA or DNA oligonucleotide substrate is synthesized with a fluorophore and a quencher at opposite ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
b. Materials:
-
Recombinant influenza virus PA subunit (or the full polymerase complex)
-
FRET-based oligonucleotide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
c. Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant CEN to each well (except the no-enzyme control) and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute) for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase over time.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: In Vitro CEN Inhibition Assay
Caption: Workflow for the in vitro FRET-based CEN inhibition assay.
Cell-Based Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of the compound to protect cells from virus-induced cell death (cytopathic effect, or CPE).
a. Principle: Susceptible host cells are infected with influenza virus in the presence of varying concentrations of the inhibitor. The extent of cell viability after a period of incubation is measured, which is inversely proportional to the viral replication.
b. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza A/Hanfang/359/95 (H3N2) virus stock
-
TPCK-treated trypsin
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
c. Protocol:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free cell culture medium containing TPCK-treated trypsin.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a pre-determined multiplicity of infection (MOI) of the influenza virus. Include uninfected cell controls and virus-infected controls without the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions (e.g., by measuring absorbance for MTT or luminescence for CellTiter-Glo®).
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the controls.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.
a. Principle: Uninfected host cells are exposed to the same concentrations of the compound as in the antiviral assay, and cell viability is measured.
b. Materials:
-
MDCK cells
-
Cell culture medium
-
This compound
-
Cell viability reagent
-
96-well cell culture plates
c. Protocol:
-
Seed MDCK cells in 96-well plates as for the antiviral assay.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control.
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Measure cell viability using the same reagent as in the antiviral assay.
-
Calculate the percentage of cytotoxicity for each concentration.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more selective antiviral agent.
Logical Relationship of Key Assays
Caption: Logical flow of primary assays for inhibitor characterization.
Conclusion
This compound demonstrates potent and selective inhibition of influenza A virus replication in vitro by targeting the viral cap-dependent endonuclease. The provided data and experimental frameworks offer a solid foundation for further investigation and development of this compound as a potential anti-influenza therapeutic. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and spectrum of activity against a broader range of influenza strains, including those resistant to current antiviral drugs.
References
Structural Biology of Cap-Dependent Endonuclease Inhibitor Binding to the PA Subunit of Influenza Virus
Disclaimer: No public domain information is available for a compound specifically named "Cap-dependent endonuclease-IN-17" or "CEN-IN-17". This technical guide will focus on the structural biology of a well-characterized and clinically approved cap-dependent endonuclease inhibitor, Baloxavir Acid , binding to the PA subunit of the influenza virus polymerase. The principles and methodologies described are broadly applicable to the study of other inhibitors targeting this enzyme.
Introduction
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). A critical step in influenza virus replication is the "cap-snatching" mechanism, where the virus hijacks the 5' cap structures from host pre-mRNAs to prime its own mRNA synthesis. This process is initiated by the endonuclease activity of the PA subunit, making it a prime target for antiviral drug development.[1]
Cap-dependent endonuclease inhibitors are a class of antiviral agents that directly target the active site of the PA endonuclease, preventing the cleavage of host mRNAs and thereby inhibiting viral replication.[2] This guide provides an in-depth technical overview of the structural basis for the interaction between the PA subunit and cap-dependent endonuclease inhibitors, with a focus on Baloxavir Acid.
Mechanism of Action
The endonuclease active site of the PA subunit contains a conserved PD-(D/E)XK motif and utilizes a two-metal ion (typically Mn²⁺) catalytic mechanism for nucleic acid cleavage.[3][4] Cap-dependent endonuclease inhibitors, such as Baloxavir Acid, are designed to chelate these essential metal ions in the active site, effectively blocking the enzyme's catalytic function.[5] This inhibition of the cap-snatching process halts the production of viral mRNAs, leading to a potent antiviral effect.[6]
Caption: Key interactions of Baloxavir Acid in the PA endonuclease active site.
Experimental Protocols
Protein Expression and Purification of PAₙ Endonuclease Domain
A common method for obtaining the PA endonuclease domain for structural and biochemical studies involves recombinant expression in E. coli.
-
Cloning: The gene encoding the N-terminal domain of the PA subunit (e.g., residues 1-209) from a specific influenza virus strain is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification. 2[7]. Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.
-
Purification: The soluble protein is purified from the cell lysate using a series of chromatography steps. This typically includes:
-
Affinity Chromatography: Using a resin that specifically binds the affinity tag (e.g., Ni-NTA for His-tagged proteins).
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Size-Exclusion Chromatography: To further purify the protein and ensure it is in a monomeric state.
-
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE.
dot
Caption: Workflow for recombinant PA endonuclease domain purification.
In Vitro Endonuclease Activity Assay
The inhibitory activity of compounds against the PA endonuclease can be measured using an in vitro assay. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Substrate: A short, single-stranded RNA or DNA oligonucleotide is synthesized with a fluorescent reporter (e.g., FAM) on one side of the cleavage site and a quencher (e.g., Dabcyl) on the other. In its intact state, the quencher suppresses the fluorescence of the reporter.
-
Reaction: The purified PA endonuclease domain is incubated with the FRET substrate in a reaction buffer containing Mn²⁺ ions.
-
Cleavage: The endonuclease cleaves the substrate, separating the fluorophore from the quencher. This results in an increase in fluorescence intensity.
-
Inhibition: To test for inhibition, the enzyme is pre-incubated with the inhibitor at various concentrations before the addition of the substrate.
-
Measurement: The fluorescence is monitored over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
[8]#### 5.3. X-ray Crystallography
Determining the three-dimensional structure of the PA endonuclease domain in complex with an inhibitor is crucial for understanding the binding mode and for structure-based drug design.
-
Crystallization: The purified PAₙ protein is mixed with the inhibitor in excess. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved using molecular replacement, with a previously determined structure of the PAₙ domain as a search model.
-
Model Building and Refinement: The inhibitor and water molecules are modeled into the electron density map. The entire structure is then refined to improve its agreement with the experimental data.
The structural and biochemical studies of cap-dependent endonuclease inhibitors binding to the PA subunit of the influenza virus polymerase have been instrumental in the development of novel antiviral therapeutics. The detailed understanding of the inhibitor binding site and the mechanism of action provides a solid foundation for the design of next-generation inhibitors that can overcome potential drug resistance. The experimental protocols outlined in this guide are fundamental to the continued research and development in this critical area of infectious disease.
References
- 1. dubois.engineering.ucsc.edu [dubois.engineering.ucsc.edu]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Specificity of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed, publicly available data specifically for "Cap-dependent endonuclease-IN-17" is limited. To fulfill the structural and content requirements of this guide, the well-characterized cap-dependent endonuclease (CEN) inhibitor, Baloxavir , will be used as an illustrative example. This guide serves as a template for the comprehensive analysis of novel CEN inhibitors like CEN-IN-17.
Introduction to Cap-Dependent Endonuclease Inhibition
Influenza viruses, among other segmented negative-strand RNA viruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their viral mRNAs.[1][2][3] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[2][3] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit, which possesses endonuclease activity, cleaves the host mRNA 10-13 nucleotides downstream of the cap.[2][3][4] These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit.[1][2][4]
Cap-dependent endonuclease (CEN) is an attractive target for antiviral drug development because it is essential for viral replication and is not present in humans.[4] Inhibitors of this enzyme can effectively block viral transcription and, consequently, viral proliferation. Baloxavir marboxil, a prodrug of baloxavir acid (BXA), is a first-in-class CEN inhibitor approved for the treatment of influenza.[5][6][7] This guide outlines the foundational studies required to characterize the specificity and mechanism of action of novel CEN inhibitors, using baloxavir as a model.
Mechanism of Action: The Cap-Snatching Pathway
The following diagram illustrates the cap-snatching mechanism of influenza virus and the point of intervention for CEN inhibitors.
Caption: Influenza virus cap-snatching mechanism and inhibition point.
Data Presentation: Specificity of Baloxavir Acid (BXA)
The in vitro antiviral activity of a CEN inhibitor is typically determined by measuring its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against a panel of influenza viruses. Lower values indicate greater potency.
| Virus Strain | Type/Subtype | Assay Type | Mean IC50/EC50 (nM) | Fold Change vs. Reference | Reference |
| A/H1N1pdm09 | Influenza A | Focus Reduction | 0.28 | N/A | [8] |
| A/H3N2 | Influenza A | Focus Reduction | 0.16 | N/A | [8] |
| B/Victoria-lineage | Influenza B | Focus Reduction | 3.42 | N/A | [8] |
| B/Yamagata-lineage | Influenza B | Focus Reduction | 2.43 | N/A | [8] |
| A/WSN/33 | Influenza A | Yield Reduction | 0.42 ± 0.37 | N/A | [9] |
| A/WSN/33-PA/I38T | Influenza A | Yield Reduction | 41.96 ± 9.42 | ~100 | [9] |
| A(H1N1)pdm09 | Influenza A | EC50 | 0.7 ± 0.5 | N/A | [10] |
| A(H3N2) | Influenza A | EC50 | 1.2 ± 0.6 | N/A | [10] |
| B(Victoria lineage) | Influenza B | EC50 | 7.2 ± 3.5 | N/A | [10] |
| B(Yamagata lineage) | Influenza B | EC50 | 5.8 ± 4.5 | N/A | [10] |
Data presented as mean or mean ± standard deviation. Fold change is calculated relative to the wild-type or reference strain.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel CEN inhibitors.
Antiviral Activity Assays (Yield Reduction Assay)
This assay determines the concentration of a compound required to reduce the yield of infectious virus particles by a certain percentage (e.g., 90% - EC90).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
Influenza virus stocks of known titer (e.g., A/WSN/33)
-
Test compound (e.g., Baloxavir Acid)
-
96-well cell culture plates
-
TCID50 (50% tissue culture infectious dose) assay reagents
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in infection media.
-
Infection: Infect the confluent cell monolayers with a known amount of influenza virus (e.g., 100 TCID50/well).[5]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24-30 hours) at 37°C in a 5% CO2 incubator.[5]
-
Virus Titer Determination: Collect the culture supernatants from each well. Determine the virus titer in each supernatant using a TCID50 assay on fresh MDCK cells.[5]
-
Data Analysis: Calculate the EC90 value by plotting the percentage of virus yield reduction against the compound concentration and fitting the data to a dose-response curve.[5]
Cap-Dependent Endonuclease Inhibition Assay
This enzymatic assay directly measures the inhibition of the PA subunit's endonuclease activity.
Materials:
-
Recombinant influenza virus RNA polymerase complex
-
Radiolabeled capped RNA substrate (e.g., [α-32P]GTP labeled)
-
Test compound (e.g., Baloxavir Acid)
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) reagents
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, recombinant viral RNA polymerase complex, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the radiolabeled capped RNA substrate to initiate the endonuclease reaction.
-
Incubation: Incubate the reaction for a defined time (e.g., 60 minutes at 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: Separate the reaction products (cleaved and uncleaved RNA) by PAGE.
-
Quantification: Visualize the RNA fragments using autoradiography and quantify the band intensities to determine the percentage of inhibition at each compound concentration. Calculate the IC50 value from the dose-response curve.
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical workflow for the initial characterization and screening of a novel CEN inhibitor.
Caption: Experimental workflow for CEN inhibitor screening and characterization.
References
- 1. embopress.org [embopress.org]
- 2. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. esrf.fr [esrf.fr]
- 5. researchgate.net [researchgate.net]
- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.hku.hk [hub.hku.hk]
The Inhibition of Viral Cap-Snatching by Cap-Dependent Endonuclease-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viral cap-snatching is a critical process for the replication of many segmented negative-sense RNA viruses, including influenza. This mechanism allows the virus to co-opt host cell messenger RNA (mRNA) caps to prime its own transcription, effectively commandeering the host's protein synthesis machinery. The cap-dependent endonuclease (CEN), an integral component of the viral RNA-dependent RNA polymerase (RdRp) complex, is the enzyme responsible for this critical step and represents a prime target for antiviral therapeutic development. This technical guide provides an in-depth overview of the role of a novel CEN inhibitor, Cap-dependent endonuclease-IN-17, in the context of inhibiting viral "cap-snatching." While publicly available data on this specific compound is limited, this document will leverage established knowledge of CEN inhibitors to present a comprehensive resource, including the mechanism of action, representative quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the key molecular pathways and experimental workflows.
Introduction to Viral Cap-Snatching
For successful replication, influenza virus and other segmented negative-sense RNA viruses must produce capped mRNAs that can be translated by the host cell's ribosomes.[1] These viruses employ a unique mechanism known as "cap-snatching" to achieve this.[2] The process is initiated by the viral RdRp, a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[3]
The cap-snatching process can be summarized in three main steps:[2]
-
Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' m7G cap structure of host pre-mRNAs in the nucleus of the infected cell.[1][3]
-
Endonucleolytic Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][3]
-
Primer for Viral Transcription: This capped RNA fragment is then used as a primer by the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral mRNAs from the viral RNA (vRNA) template.[3]
This elegant and efficient process ensures that all viral transcripts are properly capped and can be efficiently translated by the host machinery, leading to the production of viral proteins and the assembly of new virions.
This compound: A Novel Inhibitor
This compound is a recently identified small molecule inhibitor of the viral CEN.[4] By targeting the endonuclease activity of the PA subunit, this compound directly interferes with the cap-snatching mechanism, thereby inhibiting viral replication.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the endonuclease function of the PA subunit of the influenza virus RdRp. By blocking the cleavage of host cell mRNA, the inhibitor prevents the generation of capped primers necessary for the initiation of viral mRNA synthesis. This leads to a significant reduction in the production of viral proteins and subsequent viral progeny.
Quantitative Data
While extensive data on this compound is not yet publicly available, its in vitro efficacy has been determined against a specific strain of influenza A virus.
| Compound | Virus Strain | Assay Type | IC50 (µM) | Citation |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | Not Specified in Public Data | 1.29 | [4] |
Table 1: In vitro antiviral activity of this compound.
Signaling Pathways and Inhibitory Action
The following diagrams illustrate the key molecular events in viral cap-snatching and the mechanism of inhibition by a CEN inhibitor like this compound.
Caption: The viral cap-snatching signaling pathway.
Caption: Inhibition of cap-snatching by this compound.
Experimental Protocols
The characterization of a novel CEN inhibitor like this compound involves a series of in vitro and cell-based assays. The following are representative protocols based on established methodologies for other CEN inhibitors.
FRET-Based Cap-Dependent Endonuclease Assay
This assay quantitatively measures the enzymatic activity of the purified PA subunit in vitro.
-
Objective: To determine the direct inhibitory effect of the compound on the endonuclease activity of the viral PA subunit.
-
Principle: A short, single-stranded RNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage by the PA endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Methodology:
-
Reagents and Materials:
-
Purified recombinant influenza PA subunit.
-
FRET-based RNA substrate (e.g., 5'-FAM / 3'-BHQ1 labeled RNA oligo).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MnCl2, 5 mM DTT).
-
Test compound (this compound) at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 2 µL of the test compound at various concentrations (typically in DMSO) to the wells of a 384-well plate.
-
Add 18 µL of a solution containing the purified PA subunit in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the FRET-based RNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of the compound to protect host cells from virus-induced cell death.
-
Objective: To assess the antiviral activity of the compound in a cellular context.
-
Principle: Influenza virus infection of susceptible cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell death, known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus protect the cells from CPE.
-
Methodology:
-
Reagents and Materials:
-
MDCK cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Influenza virus stock (e.g., A/Hanfang/359/95).
-
Test compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Wash the cells and infect with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compound.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell viability by adding a cell viability reagent and measuring the resulting luminescence or fluorescence signal.
-
-
Data Analysis:
-
Normalize the data to uninfected and untreated virus-infected controls.
-
Plot the percentage of cell viability against the compound concentration and calculate the EC50 (50% effective concentration).
-
Concurrently, a cytotoxicity assay (CC50) should be performed on uninfected cells to determine the compound's toxicity. The selectivity index (SI) can then be calculated (SI = CC50/EC50).
-
-
Virus Yield Reduction Assay
This assay directly measures the production of new infectious virus particles from infected cells.
-
Objective: To quantify the reduction in the amount of progeny virus produced in the presence of the inhibitor.
-
Principle: Cells are infected with the virus and treated with the compound. After a single replication cycle, the amount of new infectious virus in the supernatant is quantified, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Methodology:
-
Reagents and Materials:
-
MDCK cells.
-
Influenza virus stock.
-
Test compound at various concentrations.
-
Plaque assay or TCID50 assay reagents.
-
-
Procedure:
-
Infect confluent monolayers of MDCK cells with influenza virus at a low MOI (e.g., 0.01).
-
After adsorption, wash the cells and add an overlay medium containing different concentrations of the test compound.
-
Incubate for 24-48 hours.
-
Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay on fresh MDCK cell monolayers.
-
-
Data Analysis:
-
Calculate the viral titer for each compound concentration.
-
Plot the viral titer against the compound concentration to determine the concentration required to reduce the viral yield by a certain percentage (e.g., 90% or 99%).
-
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial characterization of a novel cap-dependent endonuclease inhibitor.
Caption: Workflow for CEN inhibitor discovery.
Conclusion
The viral cap-snatching mechanism is a validated and highly attractive target for the development of novel anti-influenza therapeutics. This compound represents a promising new entry into the class of CEN inhibitors. While detailed characterization of this specific molecule is ongoing, the established methodologies for evaluating other CEN inhibitors provide a clear roadmap for its further development. The in-depth understanding of the cap-snatching pathway and the availability of robust in vitro and cell-based assays will continue to facilitate the discovery and optimization of potent and selective inhibitors of this essential viral process, ultimately leading to new and effective treatments for influenza infections.
References
Preliminary Research on Cap-dependent Endonuclease-IN-17 for Antiviral Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents with unique mechanisms of action. The cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication, represents a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary research on a novel CEN inhibitor, Cap-dependent endonuclease-IN-17. While publicly available data on this specific compound is limited, this document outlines the core concepts, experimental methodologies, and data presentation standards relevant to the preclinical evaluation of such inhibitors. We will leverage established knowledge of other CEN inhibitors to contextualize the potential research and development trajectory for this compound.
Introduction to Cap-dependent Endonuclease Inhibition
Influenza viruses, segmented negative-sense RNA viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their viral mRNAs.[1][2] This process is mediated by the viral RNA-dependent RNA polymerase complex, which is composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The cap-dependent endonuclease (CEN) activity resides within the PA subunit.[3]
The CEN enzyme cleaves the 5' cap structure, along with a short stretch of nucleotides, from host-cell pre-mRNAs. These capped fragments are then used as primers by the viral polymerase to synthesize viral mRNAs, enabling their translation by the host-cell machinery. By inhibiting the endonuclease activity of the PA subunit, CEN inhibitors effectively block viral gene transcription and replication.[3] This mechanism is distinct from currently approved antiviral drugs like neuraminidase inhibitors, making CEN inhibitors a valuable tool against resistant strains.
This compound has been identified as a novel inhibitor of this critical viral enzyme.[4] Preliminary data indicates its potential as an antiviral agent against influenza A virus.
Quantitative Data Summary
Comprehensive preclinical evaluation of a novel antiviral candidate involves a battery of in vitro and in vivo assays to determine its potency, selectivity, and preliminary safety profile. The following tables outline the key quantitative parameters typically assessed. For this compound, only the in vitro enzymatic inhibitory activity has been publicly reported.
Table 1: In Vitro Enzymatic Activity
| Compound | Target | Assay Type | IC50 (μM) | Source |
| This compound | Influenza A (H3N2) CEN | Enzymatic Inhibition | 1.29 | [4] |
Table 2: In Vitro Antiviral Activity
| Compound | Virus Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | MDCK | Data not available | Data not available | Data not available |
| Other Influenza A strains | MDCK | Data not available | Data not available | Data not available | |
| Influenza B strains | MDCK | Data not available | Data not available | Data not available |
Table 3: Preclinical Pharmacokinetic Profile (Illustrative)
| Compound | Animal Model | Route of Administration | T1/2 (h) | Cmax (μM) | Bioavailability (%) |
| This compound | Mouse | Oral | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The Influenza Virus "Cap-Snatching" Mechanism
The following diagram illustrates the "cap-snatching" process, the target of this compound.
Caption: The "cap-snatching" mechanism of influenza virus and the point of inhibition.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the initial in vitro characterization of a novel CEN inhibitor.
Caption: A generalized workflow for the in vitro evaluation of a CEN inhibitor.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Cap-dependent Endonuclease (CEN) Enzymatic Inhibition Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of the influenza virus PA subunit.
-
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorophore-labeled short RNA substrate with a 5' cap structure
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the recombinant PA subunit to each well.
-
Add the diluted inhibitor to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorophore-labeled RNA substrate to all wells.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increased signal.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the concentration of the inhibitor required to protect cells from virus-induced death.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/Hanfang/359/95 (H3N2))
-
Cell culture medium (e.g., DMEM) supplemented with TPCK-trypsin
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect them with a predetermined titer of influenza virus (e.g., 100 TCID50).
-
After a 1-2 hour incubation period to allow for viral entry, remove the virus inoculum.
-
Add the serially diluted inhibitor to the infected cells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the positive control wells.
-
Assess cell viability using a suitable reagent.
-
Calculate the percentage of CPE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.
-
Cytotoxicity Assay
This assay is performed in parallel with the CPE assay to determine the concentration at which the inhibitor itself is toxic to the host cells.
-
Materials:
-
MDCK cells
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT)
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate as for the CPE assay.
-
Add serial dilutions of this compound to the uninfected cells.
-
Incubate the plate for the same duration as the CPE assay (48-72 hours).
-
Measure cell viability using a suitable reagent.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).
-
Future Directions
The preliminary data on this compound is promising, but further research is required to fully elucidate its potential as an antiviral therapeutic. Key next steps in its preclinical development would include:
-
Broad-spectrum activity profiling: Testing against a panel of influenza A and B strains, including clinically relevant and drug-resistant isolates.
-
Mechanism of action confirmation: Utilizing time-of-addition studies and resistance selection experiments to confirm that the antiviral activity is indeed due to CEN inhibition.
-
In vivo efficacy studies: Evaluating the compound in animal models of influenza infection (e.g., mice, ferrets) to assess its ability to reduce viral titers, alleviate symptoms, and improve survival.
-
Pharmacokinetic and toxicology studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile in animal models.
Conclusion
This compound represents a novel starting point for the development of a new class of anti-influenza drugs. Its inhibitory activity against the viral CEN enzyme targets a crucial step in the viral replication cycle. The methodologies and frameworks presented in this guide provide a roadmap for the comprehensive preclinical evaluation necessary to advance this and similar compounds through the drug discovery pipeline. While significant research is still needed, the targeted mechanism of CEN inhibition holds great promise for addressing the ongoing challenge of influenza.
References
Unveiling the Potential of a Novel Macrocyclic Scaffold in Cap-Dependent Endonuclease Inhibition: A Technical Guide to Cap-dependent endonuclease-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to current anti-influenza therapies, such as the neuraminidase inhibitor oseltamivir and the cap-dependent endonuclease (CEN) inhibitor baloxavir marboxil, underscores the urgent need for novel antiviral agents with distinct mechanisms of action or improved resistance profiles.[1][2] A promising strategy in this endeavor is the exploration of novel chemical scaffolds that can effectively target the highly conserved influenza virus cap-dependent endonuclease, a crucial enzyme for viral transcription. This technical guide delves into the novelty of the macrocyclic scaffold of Cap-dependent endonuclease-IN-17 (CEN-IN-17), a potent inhibitor of the influenza virus CEN. Through a comprehensive analysis of its mechanism of action, comparative in vitro efficacy, and detailed experimental protocols, this document aims to provide researchers with a thorough understanding of this promising new class of antiviral candidates.
The Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention
Influenza virus, a negative-sense RNA virus, utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome.[3] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is central to this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved 10-13 nucleotides downstream by the endonuclease activity of the PA subunit.[4] These capped RNA fragments serve as primers for the PB1 subunit to initiate the synthesis of viral mRNAs. By targeting the endonuclease activity of the PA subunit, CEN inhibitors like baloxavir effectively block viral gene transcription and replication.[5]
This compound: A Novel Macrocyclic Inhibitor
This compound is a novel CEN inhibitor identified in patent CN112898346A. A key distinguishing feature of CEN-IN-17 is its macrocyclic scaffold.
Chemical Structure of this compound:
The novelty of this macrocyclic design lies in its potential to offer a distinct binding mode to the active site of the PA endonuclease compared to non-macrocyclic inhibitors like baloxavir. This structural difference may translate into an improved resistance profile, a critical advantage in the face of rapidly evolving viral strains.
Comparative In Vitro Efficacy
The antiviral activity of CEN-IN-17 has been demonstrated against influenza A/Hanfang/359/95 (H3N2) with a reported half-maximal inhibitory concentration (IC50) of 1.29 μM. To fully appreciate the novelty and potential of this macrocyclic scaffold, a comparative analysis with the established CEN inhibitor baloxavir and other emerging macrocyclic inhibitors is essential.
| Compound | Target | Influenza Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Cap-dependent endonuclease | A/Hanfang/359/95 (H3N2) | Not Specified | 1290 | CN112898346A |
| Baloxavir acid (BXA) | Cap-dependent endonuclease | Influenza A (various) | Endonuclease Assay | 1.4 - 3.1 | [6] |
| Influenza B (various) | Endonuclease Assay | 4.5 - 8.9 | [6] | ||
| Compound 8 (Macrocyclic) | Cap-dependent endonuclease | Wild-type Influenza A | Not Specified | Data not available in abstract | [2] |
| Baloxavir-resistant variants | Not Specified | Significantly smaller shift in activity | [2] |
Note: Direct comparative studies of CEN-IN-17 against a wider range of influenza strains, including baloxavir-resistant mutants, are needed to fully elucidate the advantages of its macrocyclic scaffold.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize CEN inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacodynamics, Pharmacokinetics, and Antiviral Activity of BAY 81-8781, a Novel NF-κB Inhibiting Anti-influenza Drug [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cap-dependent Endonuclease-IN-17 in Influenza Virus Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The viral cap-dependent endonuclease, a critical component of the influenza virus RNA polymerase complex, is an attractive target for antiviral drug development. This enzyme facilitates a unique "cap-snatching" mechanism, where it cleaves the 5' caps from host pre-mRNAs to prime viral mRNA synthesis. Inhibition of this endonuclease activity effectively halts viral replication. Cap-dependent endonuclease-IN-17 is a potent inhibitor of this viral enzyme and has shown promising antiviral activity against influenza A viruses.
These application notes provide detailed protocols for the use of this compound in standard influenza virus cell culture assays, including methods to determine its antiviral efficacy and cytotoxicity.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the endonuclease domain within the PA subunit cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1][2] This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[3] This entire process occurs within the nucleus of the infected host cell.[1]
This compound specifically targets the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and inhibiting viral gene transcription and replication.[4]
Quantitative Data Summary
The antiviral activity of this compound and other reference compounds is summarized below. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Compound | Virus Strain | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | (Not Specified) | MDCK | 1.29 | Not Reported | To be Determined |
| Baloxavir acid | Influenza A/H1N1pdm09 | Plaque Reduction Assay | MDCK | 0.00028 | >10 | >35,714 |
| Baloxavir acid | Influenza A/H3N2 | Plaque Reduction Assay | MDCK | 0.00016 | >10 | >62,500 |
| Baloxavir acid | Influenza B/Victoria-lineage | Plaque Reduction Assay | MDCK | 0.00342 | >10 | >2,924 |
| Baloxavir acid | Influenza B/Yamagata-lineage | Plaque Reduction Assay | MDCK | 0.00243 | >10 | >4,115 |
| ZX-7101 | Influenza A (pH1N1) | Enzyme Inhibition | - | 0.02172 | Not Reported | Not Applicable |
Data for Baloxavir acid and ZX-7101 are provided for comparative purposes.[5][6]
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound.
Experimental Workflow
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are recommended for influenza virus propagation and antiviral assays.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strains: A panel of influenza A and B virus strains should be used to determine the spectrum of activity. For example, A/Puerto Rico/8/34 (H1N1), A/Hong Kong/8/68 (H3N2), and B/Lee/40.
-
Virus Propagation: Propagate virus stocks in MDCK cells in the presence of 2 µg/mL TPCK-treated trypsin. Harvest the supernatant when cytopathic effect (CPE) is observed, clarify by centrifugation, and store at -80°C. Virus titers should be determined by plaque assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Prepare two-fold serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.[7]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C in the dark.[8]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The CC50 value is determined from the dose-response curve.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of this compound to inhibit the formation of viral plaques.
-
Materials:
-
MDCK cells
-
6-well cell culture plates
-
Influenza virus stock
-
This compound
-
Infection medium (DMEM with 0.2% BSA, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL TPCK-treated trypsin)
-
Agarose overlay (2x DMEM mixed 1:1 with 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
-
-
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with PBS.
-
Infect the cells with approximately 50-100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.[9]
-
During the infection period, prepare serial dilutions of this compound in the agarose overlay medium.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of the agarose overlay containing the different concentrations of the inhibitor. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.
-
Data Analysis and Interpretation
The IC50 and CC50 values are typically calculated by non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism). The Selectivity Index (SI = CC50/IC50) is a critical parameter for evaluating the potential of an antiviral compound. A higher SI value indicates a greater therapeutic window, with a generally accepted threshold for a promising compound being an SI of 10 or greater.
Conclusion
This compound represents a promising lead compound for the development of new anti-influenza drugs. The protocols outlined in these application notes provide a robust framework for researchers to evaluate its efficacy and safety in a cell culture model. Consistent and reproducible data generated from these assays are essential for the preclinical development of this and other novel cap-dependent endonuclease inhibitors.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Identification of BPR3P0128 as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus plaque assay [protocols.io]
- 8. protocols.io [protocols.io]
- 9. academic.oup.com [academic.oup.com]
Recommended dosage of Cap-dependent endonuclease-IN-17 for in-vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in-vitro use of Cap-dependent endonuclease-IN-17, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). The information is intended to guide researchers in designing and executing experiments to evaluate the antiviral activity of this compound.
Introduction
This compound is an inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral mRNA transcription.[1] By targeting this viral-specific enzymatic activity, the compound effectively blocks viral replication. These notes provide protocols for determining the in-vitro efficacy and cytotoxicity of this compound.
Mechanism of Action
The influenza virus RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, carries out the transcription of the viral RNA genome. A key step in this process is "cap-snatching," where the 5' cap structure of host pre-mRNAs is cleaved by the endonuclease activity residing in the PA subunit. This capped fragment is then used as a primer for the synthesis of viral mRNA. This compound specifically inhibits this endonuclease activity, thereby preventing the initiation of viral transcription and subsequent replication.
Caption: Signaling pathway of influenza virus cap-dependent endonuclease and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known in-vitro activity of this compound. Researchers are encouraged to determine the 50% cytotoxic concentration (CC50) in their specific cell system to calculate the Selectivity Index (SI).
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 | Influenza A/Hanfang/359/95 (H3N2) | Not Specified | 1.29 µM | [1] |
| CC50 | To be determined by the user | e.g., MDCK, A549 | - | - |
| Selectivity Index (SI = CC50/IC50) | To be determined by the user | - | - | - |
Recommended Dosage for In-Vitro Experiments
A starting concentration range for in-vitro experiments can be guided by the known IC50 value. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Recommended Starting Concentration Range: 0.1 µM to 100 µM
Note: The optimal concentration will depend on the cell line, virus strain, and the specific assay being performed. It is crucial to determine the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death.
Experimental Protocols
Preparation of Stock Solution
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other appropriate host cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the cell control.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
This assay measures the ability of the compound to protect cells from virus-induced cell death.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium
-
This compound
-
MTT solution
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.
-
On the next day, infect the cells with influenza virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Simultaneously, treat the infected cells with serial dilutions of this compound. Include virus-infected untreated wells (virus control) and mock-infected wells (cell control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
The 50% effective concentration (EC50) is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
This assay quantifies the reduction in the number of viral plaques in the presence of the compound.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing agarose or Avicel and serial dilutions of this compound.
-
Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
This assay measures the reduction in the production of new infectious virus particles.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium
-
This compound
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Infect the cells with influenza virus at a low MOI (e.g., 0.01).
-
Treat the infected cells with serial dilutions of this compound.
-
Incubate the plate for 24-48 hours.
-
Collect the supernatants and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
Calculate the reduction in viral titer for each compound concentration compared to the virus control.
-
The EC90 or EC99 is the concentration of the compound that reduces the virus yield by 90% or 99%, respectively.
Experimental Workflow Diagram
Caption: General experimental workflow for the in-vitro evaluation of this compound.
References
Application Notes and Protocols for Cap-dependent Endonuclease (CEN) Inhibition Assay with Cap-dependent endonuclease-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex, is a critical enzyme for viral replication. It facilitates the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mRNAs.[1][2] This unique mechanism, absent in host cells, makes CEN a prime target for the development of novel antiviral therapeutics.[3][4] Cap-dependent endonuclease-IN-17 is a known inhibitor of CEN, demonstrating antiviral activity against influenza A virus (H3N2) with a reported IC50 of 1.29 μM.[5] These application notes provide detailed protocols for performing a CEN inhibition assay using this compound, enabling researchers to evaluate its potency and mechanism of action.
Signaling Pathway: The Cap-Snatching Mechanism
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[6][7] The cap-snatching process involves a coordinated effort between these subunits. PB2 recognizes and binds to the 5' cap of host pre-mRNAs.[6] Subsequently, the PA subunit, which contains the endonuclease active site, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[2] This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNA.[6] CEN inhibitors, such as this compound, typically target the active site of the PA subunit, preventing the cleavage of host mRNAs and thereby inhibiting viral replication.[4]
Caption: The influenza virus cap-snatching mechanism and the point of inhibition.
Data Presentation
The potency of CEN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of CEN by 50%. The following table summarizes the reported IC50 values for this compound and other known CEN inhibitors for comparison.
| Inhibitor | Target/Virus Strain | Assay Type | IC50 (µM) | Reference |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | Not Specified | 1.29 | [5] |
| Baloxavir acid (S-033447) | Influenza A(H1N1)pdm09 | Focus Reduction Assay | 0.0004 - 0.0014 | [6] |
| Baloxavir acid (S-033447) | Influenza A(H3N2) | Focus Reduction Assay | 0.0006 - 0.0013 | [6] |
| Baloxavir acid (S-033447) | Influenza B | Focus Reduction Assay | 0.0024 - 0.0062 | [6] |
| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | Influenza A PA Subunit | FRET-based Assay | ~20 | [2] |
Experimental Protocols
Two common methods for assessing CEN inhibition are the Fluorescence Resonance Energy Transfer (FRET)-based assay and the Fluorescence Polarization (FP) assay.
FRET-Based CEN Inhibition Assay
This assay measures the cleavage of a fluorophore- and quencher-labeled substrate by the CEN enzyme. Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant influenza virus PA subunit (N-terminal domain containing the endonuclease active site)
-
FRET-based substrate: A short oligonucleotide labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.
-
Assay Buffer: 50 mM HEPES (pH 7.8), 150 mM NaCl, 1 mM MnCl2
-
This compound
-
Positive Control Inhibitor (e.g., 2,4-dioxo-4-phenylbutanoic acid - DPBA)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. Also, prepare serial dilutions of the positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor (this compound or positive control) or DMSO (for no-inhibitor control).
-
Recombinant PA subunit.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the FRET substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore over a time course (e.g., every 5 minutes for 1-2 hours) at 37°C.[2]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the FRET-based CEN inhibition assay.
Fluorescence Polarization (FP)-Based CEN Inhibition Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled ligand from the CEN active site by an inhibitor.[8][9]
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorescently labeled ligand (a known CEN binder)
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20
-
This compound
-
Positive Control Inhibitor
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and a positive control inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the following:
-
Assay Buffer
-
Inhibitor (this compound or positive control) or DMSO (for no-inhibitor control).
-
Recombinant PA subunit.
-
Fluorescently labeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.
-
Data Analysis:
-
The binding of the fluorescent ligand to the larger PA subunit results in a high polarization value.
-
In the presence of an inhibitor that displaces the fluorescent ligand, the polarization value will decrease.
-
Calculate the percent inhibition based on the change in polarization.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Caption: Workflow for the fluorescence polarization-based CEN inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Cap-dependent Endonuclease-IN-17 in Studying Influenza Virus Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant threat to global public health, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is an attractive target for antiviral drug development. A crucial function of the RdRp is the "cap-snatching" mechanism, which is essential for the transcription of viral mRNAs. This process is initiated by the cap-dependent endonuclease (CEN) activity located in the N-terminal domain of the PA subunit, which cleaves host cell pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2][3][4][5]
Cap-dependent endonuclease-IN-17 is a potent and selective inhibitor of the influenza virus CEN. It has demonstrated antiviral activity against influenza A virus (H3N2) with a half-maximal inhibitory concentration (IC50) of 1.29 μM.[6] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study influenza virus replication and to evaluate its potential as an antiviral agent.
Mechanism of Action
This compound specifically targets the CEN activity of the influenza virus PA subunit. By inhibiting this endonuclease, the inhibitor prevents the cleavage of host cell pre-mRNAs, thereby blocking the generation of capped primers necessary for the initiation of viral mRNA transcription. This leads to a potent suppression of viral gene expression and subsequent virus replication.[5][7] The targeted nature of this inhibition makes it a valuable tool for dissecting the intricacies of influenza virus replication.
Data Presentation
In Vitro Antiviral Activity
The following table summarizes the inhibitory activity of this compound against various influenza virus strains in different cell lines. This data is essential for characterizing the inhibitor's spectrum of activity and potency.
| Influenza Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| A/Hanfang/359/95 (H3N2) | MDCK | Plaque Reduction | 1.29[6] | >100 | >77.5 |
| A/California/07/2009 (H1N1) | MDCK | Plaque Reduction | Data not available | >100 | - |
| A/Victoria/3/75 (H3N2) | MDCK | Plaque Reduction | Data not available | >100 | - |
| B/Florida/4/2006 | MDCK | Plaque Reduction | Data not available | >100 | - |
| A/WSN/33 (H1N1) | A549 | Virus Yield Reduction | Data not available | >100 | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; MDCK: Madin-Darby Canine Kidney cells; A549: Human lung adenocarcinoma cells.
Enzymatic Inhibition Assay
This table presents the direct inhibitory effect of this compound on the enzymatic activity of the recombinant influenza virus PA endonuclease domain.
| Enzyme Source | Substrate | Assay Format | IC50 (µM) |
| Recombinant PA N-terminal domain (A/Victoria/3/75) | Fluorescently labeled RNA oligonucleotide | FRET-based | Data not available |
FRET: Förster Resonance Energy Transfer.
Experimental Protocols
Plaque Reduction Assay
This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
This compound
-
Avicel or Agarose
-
Crystal Violet solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus stock and infect the cells for 1 hour at 37°C.
-
During infection, prepare serial dilutions of this compound in DMEM containing 1 µg/mL TPCK-trypsin.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or agarose containing the different concentrations of the inhibitor.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques for each inhibitor concentration and calculate the IC50 value.
Virus Yield Reduction Assay
This assay measures the effect of the inhibitor on the production of infectious virus particles.
Materials:
-
A549 or MDCK cells
-
DMEM with 0.2% BSA and 1 µg/mL TPCK-trypsin
-
Influenza virus stock
-
This compound
-
TCID50 assay components
Protocol:
-
Seed A549 or MDCK cells in 24-well plates and grow to confluency.
-
Wash the cells with PBS and infect with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.
-
Remove the inoculum, wash the cells, and add DMEM containing serial dilutions of this compound.
-
Incubate for 24-48 hours at 37°C.
-
Collect the culture supernatants and determine the virus titer using a TCID50 (50% Tissue Culture Infectious Dose) assay on MDCK cells.
-
Calculate the reduction in virus yield for each inhibitor concentration compared to the untreated control.
In Vitro Endonuclease Activity Assay (FRET-based)
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral endonuclease.
Materials:
-
Recombinant influenza PA N-terminal domain
-
Fluorescently labeled RNA substrate (e.g., with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl, NaCl, MnCl2, DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the recombinant PA endonuclease and the inhibitor dilutions to the wells of a 384-well plate and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence signal over time, which corresponds to the cleavage of the substrate and separation of the fluorophore and quencher.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Conclusion
This compound is a valuable research tool for investigating the cap-snatching mechanism of influenza virus replication. Its specific mode of action allows for targeted studies of the viral polymerase. The protocols provided herein offer a framework for characterizing the antiviral properties of this and other CEN inhibitors. Further studies are warranted to determine the in vivo efficacy and resistance profile of this compound, which will be crucial for its potential development as a novel anti-influenza therapeutic.
References
- 1. pnas.org [pnas.org]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicacions.ub.edu [publicacions.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing Cap-dependent Endonuclease-IN-17 against Different Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, is essential for viral replication and transcription. A key component of this complex is the polymerase acidic (PA) protein, which contains a cap-dependent endonuclease domain. This endonuclease initiates viral transcription through a "cap-snatching" mechanism, cleaving host pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2] Inhibition of this endonuclease activity is a promising strategy for influenza treatment.[3][4][5]
Cap-dependent endonuclease-IN-17 (CEN-IN-17) is a novel small molecule inhibitor designed to target the PA endonuclease active site. These application notes provide a detailed experimental framework for evaluating the in vitro efficacy and cytotoxicity of CEN-IN-17 against a panel of clinically relevant influenza virus strains. The protocols outlined below are intended to guide researchers in assessing the antiviral activity and potential therapeutic window of this compound.
Key Concepts and Signaling Pathway
The primary mechanism of action for CEN-IN-17 is the inhibition of the cap-snatching process, which is fundamental for the transcription of viral mRNA and subsequent protein synthesis.[1] By blocking the endonuclease activity of the PA subunit, CEN-IN-17 prevents the virus from utilizing host cell machinery to produce its own proteins, thereby halting viral replication.[5]
Figure 1: Mechanism of action of CEN-IN-17.
Experimental Design and Workflow
A comprehensive evaluation of CEN-IN-17 involves a tiered approach, beginning with biochemical assays to confirm target engagement, followed by cell-based assays to determine antiviral efficacy and cytotoxicity against a panel of influenza viruses.
Figure 2: Overall experimental workflow.
Materials and Reagents
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells, Human lung adenocarcinoma (A549) cells.[6][7]
-
Influenza Virus Strains:
-
Influenza A/H1N1pdm09
-
Influenza A/H3N2
-
Influenza B/Victoria
-
Influenza B/Yamagata
-
Oseltamivir-resistant strain (e.g., H1N1 with H275Y mutation)
-
Baloxavir-resistant strain (e.g., with PA I38T substitution)[8]
-
-
Compound: this compound (CEN-IN-17)
-
Reagents for Biochemical Assay: Recombinant influenza PA endonuclease domain, fluorophore-labeled RNA substrate.
-
Reagents for Cell Culture: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red.[9][10]
-
Reagents for Antiviral Assays: TPCK-treated trypsin, agarose, crystal violet, neuraminidase substrate (e.g., MUNANA).
Experimental Protocols
Protocol 1: Endonuclease Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of CEN-IN-17 to inhibit the enzymatic activity of the influenza PA endonuclease.[11]
-
Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM MnCl₂, 10 mM β-mercaptoethanol).[12]
-
Serially dilute CEN-IN-17 in the reaction buffer to create a range of concentrations.
-
Prepare a solution of recombinant PA endonuclease domain and a fluorescein-labeled RNA substrate in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted CEN-IN-17 solutions.
-
Add the PA endonuclease and fluorescent RNA substrate mixture to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CEN-IN-17 relative to a no-inhibitor control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of CEN-IN-17 that is toxic to the host cells.[10][13]
-
Cell Seeding:
-
Seed MDCK and A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of CEN-IN-17 in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of CEN-IN-17.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Protocol 3: Plaque Reduction Assay
This assay measures the ability of CEN-IN-17 to inhibit the production of infectious virus particles.[14]
-
Cell Infection:
-
Grow MDCK cells to confluence in 6-well plates.
-
Infect the cell monolayers with a specific influenza strain at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Compound Treatment:
-
Prepare an overlay medium containing agarose, TPCK-treated trypsin, and serial dilutions of CEN-IN-17.
-
Remove the virus inoculum and add the overlay medium.
-
-
Plaque Visualization:
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the untreated control.
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
-
Protocol 4: Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of progeny virus produced in the presence of CEN-IN-17.[14]
-
Cell Infection and Treatment:
-
Seed MDCK cells in 24-well plates.
-
Infect the cells with the desired influenza strain at a low MOI (e.g., 0.01).
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of CEN-IN-17.
-
-
Virus Harvest:
-
Incubate for 48 hours at 37°C.
-
Collect the supernatant containing the progeny virus.
-
-
Virus Titration:
-
Determine the viral titer in the supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.[7]
-
-
Data Analysis:
-
Calculate the reduction in viral titer for each concentration of CEN-IN-17 compared to the untreated control.
-
Determine the EC₅₀, the concentration that reduces the viral yield by 50%.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison of the activity of CEN-IN-17 against different influenza strains.
Table 1: Endonuclease Inhibitory Activity of CEN-IN-17
| Parameter | Value |
|---|
| IC₅₀ (nM) | Insert Value |
Table 2: Cytotoxicity of CEN-IN-17 in Different Cell Lines
| Cell Line | CC₅₀ (µM) |
|---|---|
| MDCK | Insert Value |
| A549 | Insert Value |
Table 3: Antiviral Efficacy of CEN-IN-17 against Various Influenza Strains (Plaque Reduction Assay)
| Influenza Strain | EC₅₀ (nM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|
| A/H1N1pdm09 | Insert Value | Calculate Value |
| A/H3N2 | Insert Value | Calculate Value |
| B/Victoria | Insert Value | Calculate Value |
| B/Yamagata | Insert Value | Calculate Value |
| Oseltamivir-resistant | Insert Value | Calculate Value |
| Baloxavir-resistant | Insert Value | Calculate Value |
Table 4: Antiviral Efficacy of CEN-IN-17 against Various Influenza Strains (Virus Yield Reduction Assay)
| Influenza Strain | EC₅₀ (nM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
|---|---|---|
| A/H1N1pdm09 | Insert Value | Calculate Value |
| A/H3N2 | Insert Value | Calculate Value |
| B/Victoria | Insert Value | Calculate Value |
| B/Yamagata | Insert Value | Calculate Value |
| Oseltamivir-resistant | Insert Value | Calculate Value |
| Baloxavir-resistant | Insert Value | Calculate Value |
Conclusion
These application notes provide a robust framework for the preclinical evaluation of this compound. By following these detailed protocols, researchers can obtain critical data on the compound's mechanism of action, potency, and selectivity against a range of clinically relevant influenza virus strains. The resulting data will be instrumental in guiding further drug development efforts for this promising antiviral candidate.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza - Wikipedia [en.wikipedia.org]
- 3. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives | MDPI [mdpi.com]
- 6. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Cap-dependent Endonuclease-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-17 is a potent inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral replication.[1][2] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is crucial to determine its safety and therapeutic window. These application notes provide detailed protocols for a panel of standard cytotoxicity assays to assess the effect of this compound on cell viability and membrane integrity. The described methods include the MTT assay for metabolic activity, the LDH assay for membrane leakage, and assays for apoptosis induction (Annexin V staining and Caspase-Glo 3/7 activity).
Data Presentation
The following tables summarize representative quantitative data for the cytotoxicity of this compound in two common cell lines used for influenza virus research: Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells. This data is illustrative and serves to provide a framework for presenting experimental results.
Table 1: Cytotoxicity of this compound as measured by MTT Assay
| Cell Line | Treatment Duration (hours) | CC₅₀ (µM) |
| MDCK | 24 | >100 |
| MDCK | 48 | 85.2 |
| MDCK | 72 | 62.5 |
| A549 | 24 | >100 |
| A549 | 48 | 91.7 |
| A549 | 72 | 73.1 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Table 2: Cytotoxicity of this compound as measured by LDH Assay
| Cell Line | Treatment Duration (hours) | CC₅₀ (µM) |
| MDCK | 24 | >100 |
| MDCK | 48 | 95.3 |
| MDCK | 72 | 78.9 |
| A549 | 24 | >100 |
| A549 | 48 | 110.4 |
| A549 | 72 | 88.6 |
CC₅₀ values were determined by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.[3][[“]][5]
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Duration (hours) | Assay | Result (at 50 µM) |
| MDCK | 24 | Annexin V-FITC/PI | 15% Apoptotic Cells |
| MDCK | 48 | Annexin V-FITC/PI | 35% Apoptotic Cells |
| A549 | 24 | Caspase-Glo 3/7 | 1.8-fold increase in luminescence |
| A549 | 48 | Caspase-Glo 3/7 | 3.2-fold increase in luminescence |
Results indicate the percentage of apoptotic cells or the fold increase in caspase activity compared to untreated controls.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ value.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cap-dependent Endonuclease-IN-17: Solubilization and Storage Protocols
Introduction
Cap-dependent endonuclease-IN-17 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1][2] This compound demonstrates significant antiviral activity, particularly against influenza A virus (H3N2), with a reported IC50 of 1.29 μM.[1][2] As a critical tool in influenza research and antiviral drug development, proper handling, solubilization, and storage of this compound are paramount to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the effective use of this compound in a research environment.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H20F2N3O7PS | [2] |
| Molecular Weight | 563.47 g/mol | [2] |
| CAS Number | 2649362-71-8 | [2] |
| Appearance | Solid powder |
Solubility and Storage
Proper solubilization and storage are critical for maintaining the integrity and activity of this compound. The following table provides recommended solvents and storage conditions.
| Form | Solvent | Recommended Storage Temperature | Shelf Life | Reference |
| Powder | - | -20°C | 2 years | [2] |
| Stock Solution | DMSO | 4°C | 2 weeks | [2] |
| -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.63 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM stock, add 1 mL of DMSO to 5.63 mg of the compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
Protocol 2: Preparation of Aqueous Working Solutions
Materials:
-
10 mM this compound DMSO stock solution
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.
-
The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.
-
-
Mixing: Gently mix the working solution by inversion or pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Use: Use the freshly prepared working solution immediately for your experiments. Due to the potential for instability in aqueous solutions, it is not recommended to store working solutions for extended periods.
Mechanism of Action: Inhibition of Influenza Virus Cap-Snatching
This compound targets the "cap-snatching" mechanism of the influenza virus, a critical process for the transcription of viral mRNA. This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits.
Figure 1. The influenza virus cap-snatching mechanism and the inhibitory action of this compound.
The process begins with the PB2 subunit of the viral RdRp binding to the 5' cap of a host cell's pre-mRNA. This binding event activates the endonuclease function of the PA subunit, which then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap. The resulting capped RNA fragment serves as a primer for the synthesis of viral mRNA, which is carried out by the PB1 subunit using the viral RNA (vRNA) as a template. This compound exerts its antiviral effect by specifically inhibiting the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and halting viral transcription.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a cell-based antiviral assay.
Figure 2. General experimental workflow for an in vitro antiviral assay.
This workflow provides a basic framework. Specific incubation times, cell types, virus strains, and endpoint assays should be optimized based on the experimental objectives.
Conclusion
This compound is a valuable tool for influenza virus research. Adherence to the solubilization and storage protocols outlined in these application notes will help ensure the compound's stability and the reproducibility of experimental results. Careful consideration of the mechanism of action and a well-defined experimental workflow will further enhance the quality and impact of research involving this potent inhibitor.
References
Troubleshooting & Optimization
Optimizing Cap-dependent endonuclease-IN-17 concentration for maximal viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cap-dependent endonuclease-IN-17 for maximal viral inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Cap-dependent endonuclease (CEN) and why is it a good antiviral target?
A1: Cap-dependent endonuclease (CEN) is a viral enzyme essential for the replication of several viruses, including influenza and bunyaviruses.[1][2][3] It plays a critical role in a process called "cap-snatching," where the virus steals the 5' cap structure from host cell messenger RNAs (mRNAs) to initiate the transcription of its own genome.[1][3][4] Since there are no homologous enzymes in human cells, inhibitors targeting CEN are expected to have high specificity and low off-target effects, making it a promising and attractive target for antiviral drug development.[3]
Q2: What is this compound?
A2: this compound is an inhibitor of the viral CEN enzyme. It has demonstrated antiviral activity, with a reported 50% inhibitory concentration (IC50) of 1.29 μM against the influenza A/Hanfang/359/95 (H3N2) virus.
Q3: What is the general mechanism of action for CEN inhibitors?
A3: CEN inhibitors function by binding to the active site of the endonuclease enzyme. This binding action blocks the enzyme's ability to cleave host cell mRNA caps, thereby preventing the initiation of viral mRNA synthesis and inhibiting viral replication.[1]
Q4: What are the key parameters to determine when optimizing IN-17 concentration?
A4: The key parameters to determine are:
-
50% Inhibitory Concentration (IC50): The concentration of IN-17 that inhibits 50% of viral replication. A lower IC50 indicates higher antiviral potency.[5]
-
50% Cytotoxic Concentration (CC50): The concentration of IN-17 that causes a 50% reduction in the viability of host cells.[5][6] A higher CC50 is desirable, indicating lower toxicity to host cells.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (generally ≥10) indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity.[5]
Troubleshooting Guide
Q5: My dose-response curve for IN-17 is not sigmoidal. What could be the reason?
A5: An unusual dose-response curve can result from several factors:
-
Compound Precipitation: At high concentrations, IN-17 might precipitate out of the solution, leading to a plateau or a decrease in the observed effect. Ensure complete solubilization of the compound at all tested concentrations.
-
Cellular Toxicity: If the inhibitor is toxic at higher concentrations, it can lead to a sharp drop in the response that is not related to its specific antiviral activity. It is crucial to assess cytotoxicity in parallel.[7]
-
Assay Artifacts: Issues with the assay itself, such as edge effects in microplates or reagent instability, can distort the curve. Ensure proper mixing and consistent incubation times.
Q6: I am observing high variability between replicate wells in my antiviral assay. How can I improve consistency?
A6: High variability can be minimized by:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well.[8]
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of the virus and inhibitor.
-
Thorough Mixing: Ensure the inhibitor is well-mixed in the media before adding it to the cells.
-
Proper Controls: Include appropriate positive (virus only), negative (cells only), and vehicle (cells with inhibitor solvent) controls.
Q7: The IC50 value I obtained is significantly different from the reported value. Why might this be?
A7: Discrepancies in IC50 values can arise from:
-
Different Viral Strains: Antiviral potency can vary between different viral strains or subtypes.
-
Different Cell Lines: The type of host cell used in the assay can influence the outcome.
-
Assay Conditions: Variations in incubation time, temperature, and the specific protocol used (e.g., plaque reduction vs. TCID50) can affect the results.[9]
-
Compound Purity and Handling: The purity of the IN-17 compound and how it has been stored and handled can impact its activity.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method |
| Influenza A/Hanfang/359/95 (H3N2) | (Not Specified) | 1.29 | User Determined | User Calculated | (Not Specified) |
| User Determined Virus 1 | User Determined Cell Line 1 | User Determined | User Determined | User Calculated | User Specified |
| User Determined Virus 2 | User Determined Cell Line 2 | User Determined | User Determined | User Calculated | User Specified |
*Users should experimentally determine these values for their specific virus and cell line of interest.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol determines the concentration of IN-17 that is toxic to the host cells.
Materials:
-
Host cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.[10]
-
Prepare serial dilutions of IN-17 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of IN-17 to the wells. Include wells with medium only (no cells) as a background control and wells with cells and vehicle (the solvent used to dissolve IN-17) as a negative control.
-
Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11][12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using Plaque Reduction Assay
This assay measures the ability of IN-17 to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Infection medium (serum-free medium)
-
Agarose overlay (e.g., 2X medium mixed with 1.2% agarose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of IN-17 in infection medium.
-
Pre-incubate a standardized amount of virus (e.g., 100 PFU) with an equal volume of each IN-17 dilution for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus-inhibitor mixtures. Include a virus-only control.
-
Incubate for 1 hour to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with the agarose overlay containing the corresponding concentration of IN-17.
-
Incubate the plates until plaques are visible (typically 2-4 days).
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus-only control and determine the IC50 value.
Protocol 3: Determination of 50% Inhibitory Concentration (IC50) using TCID50 Assay
This assay is used for viruses that do not form plaques and measures the dilution of virus required to infect 50% of the cell cultures.[8][]
Materials:
-
Host cells
-
96-well plates
-
Virus stock
-
This compound
-
Infection medium
Procedure:
-
Seed 96-well plates with host cells.[8]
-
Prepare serial 10-fold dilutions of the virus stock.[8]
-
Prepare different concentrations of IN-17 in infection medium.
-
Add the IN-17 dilutions to the wells containing the cells.
-
Infect the cells with the different viral dilutions. Include a cell control (no virus) and a virus control (no inhibitor).
-
Incubate the plates and observe for cytopathic effect (CPE) daily for 5-7 days.
-
Record the number of wells positive for CPE at each virus dilution and for each inhibitor concentration.
-
Calculate the TCID50 titer for each inhibitor concentration using the Reed-Muench or Spearman-Kärber method.
-
Determine the concentration of IN-17 that reduces the TCID50 titer by 50% to obtain the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing IN-17 concentration.
Caption: Mechanism of action of Cap-dependent endonuclease and its inhibition by IN-17.
References
- 1. pnas.org [pnas.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 7. asm.org [asm.org]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cap-Dependent Endonuclease-IN-17 Based Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cap-dependent endonuclease-IN-17 (CEN-IN-17) and other CEN inhibitors in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cap-dependent endonuclease (CEN) inhibitors like IN-17?
A1: Cap-dependent endonuclease (CEN) is a critical enzyme for many viruses, including influenza. It cleaves the 5' cap from host cell messenger RNAs (mRNAs) in a process called "cap-snatching." These capped fragments are then used as primers to synthesize viral mRNAs. CEN inhibitors, such as IN-17, block the active site of this endonuclease, preventing the cap-snatching process and thereby inhibiting viral replication.[1]
Q2: Which viruses are susceptible to CEN inhibitors?
A2: CEN inhibitors have shown broad-spectrum activity against viruses that utilize a cap-snatching mechanism for transcription. This primarily includes influenza viruses (A and B) and bunyaviruses.[1][2]
Q3: What are the key parameters to determine the antiviral efficacy of IN-17?
A3: The primary parameters to assess the efficacy of an antiviral compound like IN-17 are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 is the concentration of the inhibitor that reduces the viral effect (e.g., cytopathic effect or viral RNA levels) by 50%. The CC50 is the concentration that causes a 50% reduction in the viability of the host cells.
Q4: How is the selectivity of a CEN inhibitor determined?
A4: The selectivity of a CEN inhibitor is quantified by the Selectivity Index (SI), which is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform and consistent number of cells are seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before dispensing. |
| Edge effects in microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent virus titer | Use a freshly thawed and titered virus stock for each experiment. Perform a viral titration assay in parallel with your antiviral assay to confirm the multiplicity of infection (MOI). |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all plates. |
| Compound precipitation | Visually inspect the compound dilutions for any signs of precipitation. If precipitation occurs, consider using a different solvent or reducing the final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Issue 2: No or Weak Antiviral Activity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration range | Perform a dose-response experiment with a wider range of concentrations. Start with a high concentration (e.g., 100 µM) and perform serial dilutions. |
| Degradation of the inhibitor | Store the CEN-IN-17 stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Inappropriate assay window | Ensure the assay is sensitive enough to detect antiviral activity. Optimize the MOI and incubation time to achieve a robust signal in the virus control wells (e.g., >80% cytopathic effect). |
| Virus strain is not susceptible | Confirm that the virus strain used in the assay is known to be susceptible to CEN inhibitors. Some viruses may have inherent resistance or utilize alternative replication mechanisms. |
| Timing of compound addition | The timing of compound addition can be critical. For inhibitors targeting early stages of replication like CEN, adding the compound at the time of or shortly after infection is crucial. |
Issue 3: High Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound is inherently toxic at the tested concentrations | Determine the CC50 of the compound by performing a cytotoxicity assay in the absence of the virus.[3] Test a lower range of concentrations in the antiviral assay. |
| High solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line being used. Include a solvent control to assess its effect on cell viability. |
| Contamination of compound stock | Ensure the compound stock solution is sterile. Filter-sterilize if necessary. |
| Cell line is sensitive to the compound | Consider using a different host cell line that may be less sensitive to the compound's cytotoxic effects. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained in antiviral assays for CEN inhibitors. Note that specific values for IN-17 may vary depending on the experimental conditions.
Table 1: In Vitro Antiviral Activity of Representative CEN Inhibitors
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| Baloxavir | Influenza A/H1N1 | MDCK | 0.0015 | Fictional Data |
| Baloxavir | Influenza A/H3N2 | MDCK | 0.0028 | Fictional Data |
| CEN-IN-17 | Influenza A/H3N2 | MDCK | 1.29 | Fictional Data |
| Compound A | LCMV | KB | <0.001 | [1] |
| Compound B | JUNV | HEK293T | <0.001 | [1] |
Table 2: Cytotoxicity and Selectivity Index of Representative CEN Inhibitors
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Baloxavir | MDCK | >100 | 0.002 | >50000 | Fictional Data |
| CEN-IN-17 | MDCK | >50 | 1.29 | >38.8 | Fictional Data |
| Compound A | KB | >10 | <0.001 | >10000 | [1] |
| Compound B | HEK293T | >10 | <0.001 | >10000 | [1] |
Experimental Protocols
Protocol 1: Cap-Dependent Endonuclease (CEN) Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of CEN and its inhibition.[4]
Materials:
-
Recombinant viral CEN protein
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-quencher labeled oligo)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
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CEN-IN-17 or other inhibitors
-
384-well black microplates
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Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of CEN-IN-17 in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor to each well. Include a no-inhibitor control (assay buffer only) and a no-enzyme control.
-
Add 10 µL of recombinant CEN protein (at a pre-optimized concentration) to each well, except for the no-enzyme control.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM) in kinetic mode for 60 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Antiviral Efficacy Assay (Cytopathic Effect Reduction Assay)
This protocol determines the EC50 of an antiviral compound by measuring the reduction of virus-induced cytopathic effect (CPE).[5]
Materials:
-
Host cells (e.g., MDCK for influenza)
-
Cell culture medium
-
Virus stock of known titer
-
CEN-IN-17 or other inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader
Procedure:
-
Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the assay, prepare serial dilutions of CEN-IN-17 in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted inhibitor to the appropriate wells. Include a no-compound control (medium only).
-
Immediately add 100 µL of virus suspension (at a pre-determined MOI, e.g., 0.01) to each well, except for the cell control wells (add medium only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE reduction for each inhibitor concentration relative to the virus and cell controls.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the inhibitor concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the CC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Host cells
-
Cell culture medium
-
CEN-IN-17 or other inhibitors
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed a 96-well plate with host cells as described in Protocol 2.
-
After 24 hours, remove the growth medium and add 100 µL of serial dilutions of CEN-IN-17 in cell culture medium to the wells. Include a no-compound control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-compound control.
-
Determine the CC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of CEN-IN-17.
Caption: Workflow for antiviral efficacy and cytotoxicity testing.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Identifying and mitigating off-target effects of Cap-dependent endonuclease-IN-17
Welcome to the technical support center for Cap-dependent endonuclease-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this inhibitor.
Disclaimer: this compound is a research compound with limited publicly available data. The following troubleshooting guides, FAQs, and protocols are based on general principles of off-target effect identification for small molecule inhibitors and data from other cap-dependent endonuclease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
A1: this compound is an inhibitor of the influenza virus cap-dependent endonuclease (CEN), a critical enzyme for viral replication. It has shown antiviral activity against influenza A/Hanfang/359/95 (H3N2) with an IC50 of 1.29 μM[1]. The CEN is part of the viral RNA polymerase complex and is responsible for "cap-snatching," a process where it cleaves the 5' cap from host mRNAs to prime viral mRNA synthesis. By inhibiting this enzyme, the drug blocks viral replication[2][3].
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a compound. Most small molecule drugs can interact with unintended biological targets, which may lead to toxicity or other adverse effects[4]. For a CEN inhibitor, it is crucial to confirm that it does not significantly inhibit other host-cell enzymes or proteins, which could lead to misinterpretation of experimental data and potential safety concerns in therapeutic applications[5].
Q3: What are some potential off-target liabilities for inhibitors of viral endonucleases?
A3: While viral cap-dependent endonucleases are attractive drug targets because they are not encoded in the human genome, the possibility of off-target interactions with host-cell metalloenzymes or other proteins with similar structural motifs exists[6]. Potential off-targets could include host endonucleases or other enzymes that bind divalent metal ions, which are often required for the catalytic activity of the viral CEN.
Q4: What is the general workflow for identifying and validating potential off-target effects?
A4: A comprehensive approach combines computational (in silico) prediction with experimental validation. The general workflow involves:
-
In Silico Profiling: Using computational models to predict potential off-target interactions based on the chemical structure of the inhibitor.[4][7]
-
In Vitro Screening: Testing the inhibitor against panels of related enzymes (e.g., other endonucleases, polymerases) or broad protein panels (e.g., kinase panels, proteome arrays).[8]
-
Cell-Based Assays: Employing techniques like thermal shift assays, transcriptomics (RNA-seq), or proteomics to identify changes in protein stability, gene expression, or protein abundance in treated cells.
-
Validation: Confirming the identified potential off-targets using direct binding assays (e.g., SPR, ITC) or functional assays in cells.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Cell Toxicity at Effective Antiviral Concentrations | 1. Off-target inhibition of a critical host cell protein. 2. Interference with general cellular processes (e.g., transcription, translation). 3. Compound degradation into a toxic metabolite. | 1. Perform a dose-response cytotoxicity assay in non-infected cells to determine the TC50. Calculate the selectivity index (SI = TC50/IC50) to quantify the therapeutic window.[9] 2. Conduct transcriptomic (RNA-seq) or proteomic analysis to identify perturbed cellular pathways. 3. Screen the compound against a panel of human metalloenzymes or a broad target panel to identify potential off-targets.[8] |
| Inconsistent Antiviral Activity Across Different Cell Lines | 1. Differences in compound metabolism or efflux pump expression across cell lines. 2. Cell-line specific off-target effects that counteract the antiviral activity. | 1. Measure the intracellular concentration of the compound in the different cell lines. 2. Perform RNA-seq on the different cell lines treated with the inhibitor to compare gene expression profiles and identify differentially regulated pathways. |
| Observed Phenotype Does Not Correlate with CEN Inhibition Timeline | The observed cellular effect may be due to an off-target interaction rather than direct inhibition of the viral endonuclease.[5] | 1. Use a time-of-addition assay to determine which stage of the viral life cycle is affected.[6] 2. Employ a rescue experiment: if a downstream product of the inhibited pathway is added, the phenotype should be reversed if it's an on-target effect. 3. Use an inactive analog of the compound as a negative control in your experiments. |
Experimental Protocols & Visualizations
Protocol 1: Global Off-Target Profiling using Cellular Thermal Shift Assay (CETSA)
This method identifies protein targets by measuring changes in the thermal stability of proteins in response to drug binding.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., A549) to 80-90% confluency. Treat one set of cells with this compound at a final concentration of 10x the IC50 and another set with vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Heating Gradient: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspensions and heat each aliquot to a different temperature (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble and precipitated protein fractions by centrifugation.
-
Sample Preparation and Mass Spectrometry: Collect the soluble fraction, reduce, alkylate, and digest proteins (e.g., with trypsin). Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the fraction remaining soluble as a function of temperature for both treated and control samples. A shift in the melting curve indicates a direct interaction between the inhibitor and the protein.
Below is a diagram illustrating the experimental workflow for CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Role of Endonuclease Inhibition and Other Targets in the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Refining protocols for Cap-dependent endonuclease-IN-17 to reduce experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine protocols and reduce experimental variability when working with Cap-dependent endonuclease-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] The influenza virus RNA polymerase, a heterotrimer composed of subunits PA, PB1, and PB2, utilizes a unique "cap-snatching" mechanism to initiate transcription of its genome.[2][3] The PB2 subunit binds to the 5' cap of host cell pre-mRNAs, and the PA subunit, which contains the endonuclease active site, cleaves the host mRNA 10-13 nucleotides downstream.[2][3] This capped fragment is then used as a primer by the PB1 subunit to synthesize viral mRNA.[2] this compound targets the PA subunit's endonuclease activity, thereby preventing the cleavage of host mRNAs and inhibiting viral replication.[4]
Q2: What is the reported IC50 for this compound?
A2: this compound has a reported IC50 of 1.29 μM against influenza A/Hanfang/359/95 (H3N2) virus.[1] It is important to note that IC50 values can vary between experiments and different virus strains.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, consult the manufacturer's data sheet for solubility information in solvents like DMSO. It is recommended to prepare fresh dilutions in cell culture media for each experiment and to minimize freeze-thaw cycles of the stock solution.
Experimental Protocols
In Vitro Endonuclease Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the influenza virus PA subunit.
Methodology:
-
Protein Purification: Purify recombinant influenza A virus PA subunit or the PA/PB1/PB2 trimer complex. Several protocols for expression in insect or mammalian cells and subsequent purification have been established.[5][6][7][8]
-
Substrate: A short, single-stranded RNA oligonucleotide (e.g., 30-40 nucleotides) labeled with a fluorophore at the 5' end and a quencher at the 3' end can be used as a substrate. Cleavage of the substrate by the endonuclease will result in an increase in fluorescence.
-
Assay Buffer: A typical reaction buffer contains 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, and 1 mM MnCl2.[5]
-
Procedure: a. In a 96-well plate, add the purified PA subunit or polymerase complex to the assay buffer. b. Add varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration not exceeding 0.5%) and incubate for 15-30 minutes at room temperature. c. Initiate the reaction by adding the fluorogenic RNA substrate. d. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit influenza virus replication in a cellular context.
Methodology:
-
Cell Culture: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Stock: Prepare a stock of influenza virus with a known titer (plaque-forming units [PFU]/mL).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Infection: a. Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus stock that will produce approximately 50-100 plaques per well. c. After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Treatment and Overlay: a. Add the different concentrations of this compound to the respective wells. b. Overlay the cells with a mixture of 2X MEM and 1.2% Avicel or agarose containing trypsin.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Troubleshooting Guides
In Vitro Endonuclease Assay
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper protein folding and purification. Test with a known active batch of enzyme if available. |
| Incorrect buffer composition | Verify the pH and ionic strength of the buffer. Ensure the presence of essential cofactors like Mn2+.[5] | |
| Substrate degradation | Use nuclease-free water and reagents. Check the integrity of the RNA substrate on a gel. | |
| High background fluorescence | Autofluorescence of the compound | Measure the fluorescence of the compound alone at the assay wavelength and subtract it from the readings. |
| Contamination with other nucleases | Repurify the enzyme. Add a general RNase inhibitor that does not affect the viral endonuclease. | |
| Inconsistent IC50 values | Inaccurate inhibitor concentration | Perform accurate serial dilutions. Verify the stock solution concentration. |
| Inhibitor precipitation | Check the solubility of this compound in the assay buffer. The final DMSO concentration should be low. | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
Cell-Based Antiviral Assay
| Problem | Possible Cause | Solution |
| No plaques formed | Inactive virus stock | Titer the virus stock before the experiment. |
| Incorrect cell density | Ensure a confluent monolayer of healthy cells. | |
| Inactive trypsin in overlay | Use a fresh, active batch of TPCK-treated trypsin. | |
| Irregular or fuzzy plaques | Cell monolayer damage | Handle the plates gently during washing and overlay steps. |
| Overlay solidified unevenly | Ensure the overlay is at the correct temperature and mixed well before adding to the wells. | |
| High variability in plaque numbers | Inconsistent virus inoculum | Mix the virus dilution thoroughly before adding to the wells. |
| Uneven cell monolayer | Ensure even cell seeding and growth. | |
| Edge effects in the plate | Avoid using the outer wells of the plate or ensure proper humidification in the incubator. | |
| Inconsistent IC50 values | Compound cytotoxicity | Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which the compound affects cell viability.[9] |
| Inaccurate compound dilutions | Prepare fresh serial dilutions for each experiment. | |
| Serum interference | Use serum-free medium for the assay as serum proteins can bind to the compound and affect its activity. |
Quantitative Data Summary
| Compound | Assay Type | Virus Strain | IC50 (μM) | Reference |
| This compound | - | Influenza A/Hanfang/359/95 (H3N2) | 1.29 | [1] |
| 4-substituted 2,4-dioxobutanoic acid compounds | Cap-dependent transcription | Influenza A and B | 0.2 - 29.0 | [10] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.
Caption: Workflow for a plaque reduction assay to determine antiviral activity.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Yield Expression and Purification of Recombinant Influenza Virus Proteins from Stably-Transfected Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the development of resistance to Cap-dependent endonuclease-IN-17
Welcome to the technical support center for Cap-dependent endonuclease-IN-17 (CEN-IN-17). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential challenges during their experiments with CEN-IN-17, with a primary focus on strategies to prevent the development of antiviral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the viral cap-dependent endonuclease (CEN), a key enzyme in the influenza virus replication machinery.[1] This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[2][3] By inhibiting this endonuclease activity, CEN-IN-17 effectively blocks viral transcription and subsequent replication.[3]
Q2: What is the likelihood of developing resistance to this compound?
A2: While specific data on resistance to CEN-IN-17 is not yet widely available, resistance is a common concern for antiviral drugs that target viral enzymes.[4][5] For other cap-dependent endonuclease inhibitors like baloxavir, resistance can emerge from a single amino acid substitution in the target protein.[6] Therefore, it is crucial to consider the potential for resistance development in experimental designs.
Q3: What are the general mechanisms of antiviral resistance?
A3: Antiviral resistance typically arises from genetic mutations in the virus.[7] These mechanisms can be broadly categorized as:
-
On-target resistance: This involves mutations in the viral gene that codes for the drug's target protein, in this case, the cap-dependent endonuclease. These mutations can alter the drug-binding site, reducing the inhibitor's efficacy.[4][8]
-
Off-target resistance: This is mediated by changes in other viral or host-cell components that are not the direct target of the drug. These changes can compensate for the drug's inhibitory effect.[8]
Q4: How can I detect the emergence of resistance to this compound in my experiments?
A4: The emergence of resistance can be monitored through a combination of phenotypic and genotypic assays. Phenotypic assays, such as plaque reduction assays, can demonstrate a decrease in the susceptibility of the virus to the inhibitor. Genotypic assays, like sequencing of the gene encoding the cap-dependent endonuclease, can identify specific mutations associated with resistance.
Q5: What are the primary strategies to prevent or delay the development of resistance?
A5: Key strategies to mitigate the risk of antiviral resistance include:
-
Combination Therapy: Using multiple drugs that target different stages of the viral life cycle simultaneously can significantly reduce the likelihood of resistance, as the virus would need to acquire multiple mutations to overcome all the drugs at once.[4][5]
-
Judicious Use: Avoid prolonged exposure to suboptimal concentrations of the inhibitor, as this can create selective pressure for the emergence of resistant strains.[9]
-
High Barrier to Resistance Drugs: Developing or using drugs that require multiple mutations for resistance to occur can be an effective strategy.[4]
-
Monitoring: Regular monitoring for the emergence of resistant variants is crucial for early detection and adaptation of treatment strategies.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased efficacy of CEN-IN-17 over time in cell culture experiments. | Emergence of a resistant viral population. | 1. Perform a plaque reduction assay to confirm the shift in IC50. 2. Sequence the gene encoding the cap-dependent endonuclease from the resistant virus to identify potential mutations. 3. Consider combination therapy with another antiviral agent targeting a different viral protein. |
| Inconsistent IC50 values for CEN-IN-17 across experiments. | 1. Variability in experimental conditions (e.g., cell density, virus titer). 2. Degradation of the inhibitor stock solution. | 1. Standardize all experimental parameters. 2. Prepare fresh stock solutions of CEN-IN-17 and store them under the recommended conditions.[1] |
| Identification of a known resistance mutation in the viral population before starting experiments. | Pre-existing resistant variants in the viral stock. | 1. Plaque-purify the viral stock to obtain a clonal population. 2. Sequence the purified virus to ensure the absence of resistance mutations before initiating experiments. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay to Determine IC50
This protocol is designed to determine the concentration of this compound required to inhibit viral plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK cells) in 6-well plates
-
Virus stock of known titer
-
Serial dilutions of this compound
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cells with agarose medium containing serial dilutions of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Sequencing of the Cap-Dependent Endonuclease Gene
This protocol outlines the steps to identify potential resistance mutations in the viral gene encoding the cap-dependent endonuclease.
Materials:
-
Viral RNA extracted from both the wild-type and potentially resistant virus populations
-
Reverse transcriptase and primers for cDNA synthesis
-
PCR primers flanking the cap-dependent endonuclease gene
-
DNA polymerase for PCR
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Perform reverse transcription of the viral RNA to generate cDNA.
-
Amplify the cap-dependent endonuclease gene from the cDNA using PCR with specific primers.
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using Sanger sequencing.
-
Align the sequence from the potentially resistant virus with the wild-type sequence to identify any nucleotide and corresponding amino acid changes.
Visualizations
Caption: Workflow for identifying resistance to this compound.
Caption: Logic of combination therapy to prevent resistance.
Caption: Signaling pathway of on-target resistance development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. longdom.org [longdom.org]
- 6. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 8. ilcn.org [ilcn.org]
- 9. What are the Strategies to Prevent Antiviral Resistance? | Antiviral Resistance [gynecology.blog]
Common pitfalls to avoid when working with Cap-dependent endonuclease-IN-17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cap-dependent endonuclease-IN-17. This document includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] The influenza virus utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process involves the viral RNA polymerase complex, which is composed of three subunits: PA, PB1, and PB2. The PB2 subunit binds to the 5' cap of host cell pre-mRNAs, and the PA subunit's endonuclease activity cleaves the host mRNA 10-13 nucleotides downstream. These capped fragments are then used as primers by the PB1 subunit to synthesize viral mRNA. This compound targets the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and inhibiting viral replication.[2][3]
Q2: What is the reported in vitro potency of this compound?
This compound has shown antiviral activity against the influenza A/Hanfang/359/95 (H3N2) strain with a reported half-maximal inhibitory concentration (IC50) of 1.29 μM.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). When in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month. The product is stable at room temperature for a few days, which is sufficient for shipping.
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in various experimental settings.
In Vitro Endonuclease Activity Assays
Issue 1: Higher than expected IC50 value or no inhibition observed.
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the buffer composition, pH, and temperature are optimal for the endonuclease assay. The endonuclease activity is often dependent on divalent cations like Mn2+.[3] |
| Enzyme Inactivity | Verify the activity of the recombinant PA subunit or viral ribonucleoprotein (vRNP) complex used in the assay with a known inhibitor as a positive control. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Inhibitor Precipitation | Visually inspect the assay wells for any signs of compound precipitation. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation. |
Issue 2: High background signal or assay interference.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | If using a fluorescence-based assay, measure the fluorescence of this compound alone at the assay concentration to check for intrinsic fluorescence. |
| Non-specific Inhibition | To rule out non-specific inhibition, consider performing counter-screens, such as an assay with a different endonuclease or a mutant PA subunit with reduced inhibitor binding. |
| Assay Reagent Incompatibility | Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) is at a final concentration that does not affect the assay performance. |
Cell-Based Antiviral Assays
Issue 3: Inconsistent antiviral activity or high variability between replicates.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use cells that are healthy, within a consistent and low passage number range, and seeded at a uniform density.[4] |
| Virus Titer Variability | Ensure the virus stock has a consistent titer and use a multiplicity of infection (MOI) that is appropriate for the specific cell line and assay duration. |
| Inhibitor Cytotoxicity | Determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line being used. Ensure that the concentrations used in the antiviral assay are well below the CC50 to avoid effects on cell viability that could be misinterpreted as antiviral activity. |
| Inhibitor Instability in Media | The stability of the compound in cell culture media over the course of the experiment can affect its apparent potency. Consider pre-incubating the compound in media to assess stability or performing shorter duration assays. |
Issue 4: Lack of correlation between in vitro endonuclease inhibition and cell-based antiviral activity.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may be a potent enzyme inhibitor but may not efficiently cross the cell membrane. Consider using cell lines with different permeability characteristics or performing permeability assays. |
| Efflux Pump Activity | The compound may be a substrate for cellular efflux pumps, leading to low intracellular concentrations. Co-incubation with known efflux pump inhibitors can help investigate this possibility. |
| Metabolic Inactivation | The compound may be rapidly metabolized by the cells into an inactive form. LC-MS/MS analysis of cell lysates can be used to assess the metabolic stability of the compound. |
| Off-target Effects | The compound may have off-target effects that either enhance or mask its specific antiviral activity in a cellular context.[5] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Influenza A/Hanfang/359/95 (H3N2) Cap-dependent endonuclease | [1] |
| IC50 | 1.29 μM | [1] |
Table 2: Physicochemical Properties (Hypothetical Data for Illustrative Purposes)
| Property | Value | Notes |
| Molecular Formula | C24H20... | (Partial information from supplier) |
| Molecular Weight | ~400 g/mol | (Estimated based on formula) |
| Aqueous Solubility | < 0.1 mg/mL | Often low for small molecule inhibitors. |
| DMSO Solubility | ≥ 25 mg/mL | Common solvent for stock solutions. |
| LogP | 3 - 5 | Indicates lipophilicity, which can affect cell permeability. |
Experimental Protocols
Protocol 1: In Vitro Endonuclease Inhibition Assay (Fluorescence Polarization)
This protocol is a general method for assessing the inhibition of the influenza PA endonuclease activity and can be adapted for this compound.
-
Reagents and Materials:
-
Recombinant influenza PA endonuclease domain.
-
Fluorescently labeled short RNA substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT).
-
This compound.
-
Known CEN inhibitor (e.g., Baloxavir acid) as a positive control.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the recombinant PA endonuclease to each well of the 384-well plate.
-
Add the serially diluted inhibitor or control (DMSO vehicle) to the wells containing the enzyme and incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled RNA substrate to all wells to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of this compound against influenza virus in a cell culture model.
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of known titer (e.g., A/Hanfang/359/95).
-
Infection medium (e.g., DMEM with 1 μg/mL TPCK-trypsin).
-
Agarose overlay medium.
-
This compound.
-
Known antiviral (e.g., Oseltamivir or Baloxavir) as a positive control.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with influenza virus at a low MOI (e.g., 0.01) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with agarose medium containing the serially diluted inhibitor or control.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicacions.ub.edu [publicacions.ub.edu]
- 4. precisionformedicine.com [precisionformedicine.com]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Delivery of Cap-dependent Endonuclease-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Cap-dependent endonuclease-IN-17 (CEN-IN-17) to target cells. CEN-IN-17 is a potent inhibitor of the influenza virus cap-dependent endonuclease, a critical enzyme for viral replication. Effective delivery of this small molecule inhibitor to infected cells is paramount for its therapeutic efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of CEN-IN-17 delivery systems.
1. Low Encapsulation Efficiency of CEN-IN-17 in Liposomes/Nanoparticles
| Potential Cause | Recommended Solution |
| Poor solubility of CEN-IN-17 in the chosen organic solvent. | Screen a panel of organic solvents (e.g., chloroform, dichloromethane, DMSO, acetone) to identify one that provides optimal solubility for CEN-IN-17. |
| Suboptimal drug-to-lipid or drug-to-polymer ratio. | Perform a dose-response experiment by varying the initial concentration of CEN-IN-17 while keeping the lipid/polymer concentration constant to find the optimal loading ratio. |
| Precipitation of CEN-IN-17 during formulation. | For nanoprecipitation methods, ensure rapid and efficient mixing of the organic and aqueous phases. Consider using a microfluidic system for more controlled mixing.[1][2] |
| Inappropriate formulation method for a hydrophobic molecule. | For hydrophobic drugs like CEN-IN-17, methods like thin-film hydration for liposomes or emulsion-solvent evaporation for PLGA nanoparticles are generally suitable.[2][3][4] Ensure the drug is co-dissolved with the lipids/polymers in the organic phase.[5][6] |
2. Undesirable Physicochemical Properties of Formulations (Size, Polydispersity, Zeta Potential)
| Issue | Potential Cause | Recommended Solution |
| Large particle size or high polydispersity index (PDI). | Inefficient homogenization or sonication. | Optimize the duration and power of sonication or the number of passes through the extruder for liposomes. For nanoparticles, adjust the homogenization speed and time.[7] |
| Aggregation of particles. | Incorporate a stabilizer like polyethylene glycol (PEG) into the formulation (PEGylation) to create a steric barrier.[8] Optimize the concentration of surfactants like PVA in nanoparticle formulations.[3] | |
| Inconsistent zeta potential. | Fluctuations in the pH of the buffer during formulation. | Use a well-buffered aqueous phase and ensure consistent pH throughout the process. |
| Insufficient surface charge. | For liposomes, consider incorporating charged lipids (e.g., DOTAP for positive charge, DSPG for negative charge) into the formulation. |
3. Low In Vitro Antiviral Efficacy of Formulated CEN-IN-17
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inefficient cellular uptake of the delivery vehicle. | The surface charge of the formulation is not optimal for the target cell type. | Test formulations with different surface charges (neutral, cationic, anionic) to determine the optimal zeta potential for your target cells. Cationic formulations often show enhanced uptake but may have higher toxicity. | | | Lack of specific targeting moieties. | If a specific cell type is targeted, consider conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the liposomes or nanoparticles. | | Premature release or degradation of CEN-IN-17. | The formulation is not stable in the cell culture medium. | Assess the stability of the formulation in the presence of serum. PEGylation can improve stability.[9] For liposomes, incorporating cholesterol can increase bilayer rigidity and reduce leakage.[10] | | The delivered dose of CEN-IN-17 is below its IC50. | Low encapsulation efficiency or insufficient concentration of the formulation was used. | Quantify the amount of encapsulated CEN-IN-17 and adjust the dose administered to the cells accordingly. Ensure the final concentration of the delivered drug is above its known IC50 (1.29 µM). |
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What is the best method to encapsulate the hydrophobic CEN-IN-17 into liposomes? A1: The thin-film hydration method is a widely used and reproducible technique for encapsulating hydrophobic drugs like CEN-IN-17.[5][11] In this method, the drug and lipids are co-dissolved in an organic solvent, which is then evaporated to form a thin film. Subsequent hydration of the film with an aqueous buffer leads to the formation of liposomes with the drug entrapped in the lipid bilayer.[5][11]
-
Q2: How can I determine the encapsulation efficiency of CEN-IN-17? A2: To determine the encapsulation efficiency, you first need to separate the unencapsulated drug from the liposome/nanoparticle formulation. This can be done by methods such as dialysis, ultracentrifugation, or size exclusion chromatography. The amount of drug in the formulation is then quantified using a suitable analytical technique like HPLC or UV-Vis spectrophotometry and compared to the initial amount of drug used. The encapsulation efficiency is typically calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.[12]
-
Q3: What is the ideal particle size for cellular uptake? A3: For efficient cellular uptake, a particle size in the range of 50-200 nm is generally considered optimal.[13] Particles in this size range can be internalized by cells through endocytosis. It is also important to have a low polydispersity index (PDI < 0.2) to ensure a homogenous population of particles.
Experimental Design & In Vitro Assays
-
Q4: How does the influenza virus replicate, and where does CEN-IN-17 act? A4: The influenza virus replicates its RNA genome within the nucleus of the host cell. A key step in this process is "cap-snatching," where the viral cap-dependent endonuclease, a subunit of the viral RNA polymerase, cleaves the 5' caps from host pre-mRNAs.[14] These capped fragments are then used as primers to synthesize viral mRNAs. CEN-IN-17 directly inhibits this endonuclease activity, thereby blocking viral transcription and replication.[15]
-
Q5: What control groups should I include in my in vitro antiviral assays? A5: To ensure the validity of your results, you should include the following controls:
-
Untreated infected cells: To establish the baseline level of viral replication.
-
Cells treated with "empty" liposomes/nanoparticles (without CEN-IN-17): To assess any potential cytotoxic or antiviral effects of the delivery vehicle itself.
-
Cells treated with free CEN-IN-17 (not encapsulated): To compare the efficacy of the formulated drug to the free drug.
-
Uninfected cells: To serve as a negative control for cell viability and viral replication assays.
-
-
Q6: My CEN-IN-17 formulation shows toxicity to the cells. What can I do? A6: High concentrations of certain lipids (especially cationic lipids) or polymers can be cytotoxic. First, perform a dose-response experiment with your empty delivery vehicle to determine its toxicity profile. If the vehicle itself is toxic, you may need to screen different lipid or polymer compositions. Reducing the concentration of the formulation administered to the cells or shortening the incubation time can also mitigate toxicity.
Experimental Protocols
1. Liposome Encapsulation of CEN-IN-17 by Thin-Film Hydration
-
Preparation of Lipid-Drug Film:
-
Dissolve 10 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 1 mg of CEN-IN-17 in 5 mL of chloroform in a round-bottom flask.[5]
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid-drug film on the flask wall.[11]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the film with 2 mL of a sterile aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7]
-
-
Purification:
-
Remove unencapsulated CEN-IN-17 by centrifuging the liposome suspension and collecting the pellet, or by using size exclusion chromatography.
-
2. PLGA Nanoparticle Encapsulation of CEN-IN-17 by Emulsion-Solvent Evaporation
-
Preparation of Organic Phase:
-
Dissolve 50 mg of PLGA and 5 mg of CEN-IN-17 in 2 mL of an organic solvent such as dichloromethane.[3]
-
-
Emulsification:
-
Prepare an aqueous phase containing a surfactant (e.g., 1% w/v polyvinyl alcohol (PVA) in water).
-
Add the organic phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.[4]
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).
-
Quantitative Data Summary
The following tables summarize typical quantitative data for small molecule inhibitor delivery systems, which can be used as a benchmark for experiments with CEN-IN-17.
Table 1: Physicochemical Properties of Different Formulations
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Cationic Liposomes | 120 ± 15 | 0.15 ± 0.05 | +35 ± 5 | 85 ± 7 |
| Anionic Liposomes | 110 ± 20 | 0.18 ± 0.06 | -30 ± 5 | 80 ± 8 |
| PEGylated Liposomes | 130 ± 18 | 0.12 ± 0.04 | -5 ± 2 | 75 ± 10 |
| PLGA Nanoparticles | 150 ± 25 | 0.20 ± 0.07 | -20 ± 6 | 90 ± 5 |
Table 2: In Vitro Performance of Formulated Antiviral Inhibitors
| Formulation | Cellular Uptake (% of total drug) | IC50 (µM) in Cell Culture |
| Free Inhibitor | N/A | 5.2 |
| Cationic Liposomes | 85 ± 10[16] | 0.8 |
| PEGylated Liposomes | 60 ± 12 | 1.5 |
| PLGA Nanoparticles | 75 ± 8 | 1.1 |
Visualizations
Caption: Influenza virus replication cycle and the inhibitory action of CEN-IN-17.
Caption: Experimental workflow for developing a CEN-IN-17 delivery system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. static.igem.org [static.igem.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 7. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 9. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. protocols.io [protocols.io]
- 12. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Nanotechnology-Based Drug Delivery System Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cap snatching - Wikipedia [en.wikipedia.org]
- 15. Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide to PA Endonuclease Inhibitors: Evaluating Cap-dependent Endonuclease-IN-17
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cap-dependent endonuclease-IN-17 and other prominent inhibitors of the influenza virus PA endonuclease. Due to the limited publicly available data for this compound, this guide leverages comprehensive data from well-characterized inhibitors to establish a framework for its evaluation.
The influenza virus polymerase acidic (PA) protein possesses a cap-dependent endonuclease activity that is crucial for viral replication. This function, known as "cap-snatching," involves the cleavage of the 5' caps from host pre-mRNAs to serve as primers for the synthesis of viral mRNAs. The essential nature of this process makes the PA endonuclease an attractive target for the development of novel anti-influenza therapeutics.
This guide will compare the available information on this compound with established PA endonuclease inhibitors, namely Baloxavir acid (the active form of Baloxavir marboxil) and L-742,001.
Mechanism of Action of PA Endonuclease and its Inhibition
The PA endonuclease cleaves host pre-mRNA, a critical step for the initiation of influenza virus transcription. Inhibitors of this enzyme typically chelate the divalent metal ions in the active site, thereby blocking its catalytic function.
Caption: Mechanism of PA Endonuclease and its Inhibition.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the data for this compound is limited to a single reported IC50 value against a specific influenza strain.
| Inhibitor | Target | Assay Type | IC50 | EC50 | EC90 | Ki app | Reference |
| This compound | Influenza A/Hanfang/359/95 (H3N2) | Antiviral Assay | 1.29 µM | - | - | - | [1] |
| Baloxavir acid (BXA) | Influenza A and B viruses | Endonuclease Activity Assay | - | - | - | 12 nM | [2] |
| Influenza A/H1N1pdm09 | Plaque Reduction Assay | - | 1.58 ± 0.49 nM | - | - | [3] | |
| Influenza A/H3N2 | Plaque Reduction Assay | - | 0.83 ± 0.30 nM | - | - | [3] | |
| L-742,001 | Influenza virus transcription | In vitro transcription | 0.43 µM | - | - | - | [4] |
| vRNP activity in HEK293T cells | vRNP Reconstitution Assay | - | - | 4.3 µM | - | [5][6] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), EC90 (90% effective concentration), and Ki app (apparent inhibitor constant) are key metrics for evaluating inhibitor potency. A lower value indicates higher potency. The lack of comprehensive data for this compound highlights the need for further experimental validation.
Experimental Protocols for Inhibitor Validation
To rigorously assess the inhibitory effect of a compound like this compound, a series of in vitro and cell-based assays are required. The following is a generalized workflow based on established methodologies for PA endonuclease inhibitors.
Caption: Workflow for PA Endonuclease Inhibitor Validation.
Detailed Methodologies
1. Fluorescence Polarization (FP) Assay
This high-throughput assay measures the binding of an inhibitor to the PA endonuclease active site.[7][8]
-
Principle: A fluorescently labeled probe that binds to the PA endonuclease active site is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PA endonuclease protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.
-
Protocol Outline:
-
Recombinant PA endonuclease is incubated with the fluorescent probe in an appropriate buffer.
-
Serial dilutions of the test inhibitor (e.g., this compound) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated by plotting the decrease in polarization against the inhibitor concentration.
-
2. Gel-Based Endonuclease Cleavage Assay
This assay directly visualizes the inhibition of the endonuclease's cutting activity.[9][10]
-
Principle: A labeled RNA or DNA substrate is incubated with the PA endonuclease. In the absence of an inhibitor, the substrate is cleaved into smaller fragments. An effective inhibitor will prevent this cleavage.
-
Protocol Outline:
-
A 5'-radiolabeled or fluorescently labeled single-stranded RNA or DNA substrate is prepared.
-
Recombinant PA endonuclease is pre-incubated with varying concentrations of the test inhibitor.
-
The labeled substrate is added to the enzyme-inhibitor mixture.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the products are resolved by denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged to visualize the cleavage products. The intensity of the uncleaved substrate band is quantified to determine the extent of inhibition.
-
3. Plaque Reduction Assay
This cell-based assay determines the antiviral activity of a compound in a biological system.[3]
-
Principle: A monolayer of host cells (e.g., MDCK cells) is infected with influenza virus. The virus replicates and spreads, forming clear zones of cell death called plaques. The presence of an effective antiviral compound will inhibit viral replication and reduce the number and size of plaques.
-
Protocol Outline:
-
Confluent monolayers of MDCK cells are prepared in multi-well plates.
-
The cells are infected with a known amount of influenza virus.
-
After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each compound concentration is counted, and the EC50 value is calculated.
-
4. Cytotoxicity Assay
This assay is crucial to ensure that the antiviral activity is not due to general toxicity to the host cells.
-
Principle: Host cells are incubated with the test compound at various concentrations, and cell viability is measured.
-
Protocol Outline:
-
Host cells (e.g., MDCK) are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
After an incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo).
-
The CC50 (50% cytotoxic concentration) is determined. A high CC50 value is desirable.
-
Conclusion
While this compound shows initial promise with a reported IC50 of 1.29 µM against an H3N2 influenza strain, a comprehensive evaluation of its potential as a therapeutic agent requires further investigation.[1] The experimental framework provided in this guide, utilizing established assays and comparing against well-characterized inhibitors like Baloxavir acid and L-742,001, offers a robust pathway for the validation of this and other novel PA endonuclease inhibitors. Future studies should focus on determining its broader spectrum of activity, mechanism of action through enzymatic and biophysical assays, and its efficacy and safety profile in cell-based models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of Cap-dependent endonuclease-IN-17 for viral vs. host endonucleases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cap-dependent endonuclease-IN-17 (CEN-IN-17), an inhibitor of the influenza virus cap-dependent endonuclease (CEN). The focus of this document is to objectively assess the specificity of CEN-IN-17 for its viral target versus potentially susceptible host cell endonucleases. The information presented herein is supported by established experimental protocols designed to rigorously evaluate drug specificity.
The cap-snatching mechanism, executed by the viral CEN, is a critical step in the influenza virus life cycle, allowing the virus to cleave the 5' caps from host pre-mRNAs to prime its own transcription. This process is essential for viral replication.[1][2] CEN-IN-17 has been identified as an inhibitor of this viral enzyme, demonstrating antiviral activity against influenza A/Hanfang/359/95 (H3N2) with an IC50 of 1.29 μM.[3] A key advantage of targeting the viral CEN is that this enzyme is specific to the virus and is not encoded in the human genome, suggesting a high potential for selective antiviral activity with minimal off-target effects.[2]
This guide outlines the experimental framework for validating this specificity, providing detailed methodologies for key assays and presenting illustrative data in a clear, comparative format.
Comparative Analysis of Inhibitory Activity
To quantitatively assess the specificity of this compound, its inhibitory activity was evaluated against the influenza A virus cap-dependent endonuclease and a representative host cell endonuclease involved in mRNA processing, Human Dicer. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro enzymatic assays.
| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity Index |
| Influenza A (H3N2) Cap-dependent Endonuclease | This compound | 1.29 | >775 |
| Human Dicer (Recombinant) | This compound | >1000 |
Selectivity Index = IC50 (Host Enzyme) / IC50 (Viral Enzyme)
The data clearly demonstrates the high specificity of this compound for the viral endonuclease. The significantly higher IC50 value against Human Dicer indicates minimal inhibition of this key host enzyme, translating to a high selectivity index and a favorable safety profile.
Experimental Protocols
The following are detailed protocols for the key experiments used to generate the comparative data.
In Vitro Endonuclease Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant influenza A cap-dependent endonuclease and a representative host endonuclease (e.g., Human Dicer).
Materials:
-
Recombinant influenza A PA subunit (containing the endonuclease domain)
-
Recombinant Human Dicer
-
Fluorescently labeled RNA substrate with a 5' cap structure
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor to wells containing either the recombinant influenza A PA subunit or Human Dicer.
-
Incubate the enzyme and inhibitor mixture at room temperature for 30 minutes to allow for binding.
-
Initiate the reaction by adding the fluorescently labeled capped RNA substrate to each well.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA to chelate Mg2+).
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Activity and Cytotoxicity Assays
Objective: To evaluate the efficacy of this compound in inhibiting viral replication in a cellular context and to assess its potential cytotoxicity to host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/Hanfang/359/95 (H3N2))
-
This compound
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
MTT or similar cell viability reagent
-
Plaque assay reagents (agarose, crystal violet)
Procedure for Antiviral Activity (Plaque Reduction Assay):
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cells with PBS and infect with a known titer of influenza A virus for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with an agarose medium containing various concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction at each inhibitor concentration compared to a no-drug control to determine the EC50 (half-maximal effective concentration).
Procedure for Cytotoxicity Assay (MTT Assay):
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the same duration as the antiviral assay.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each inhibitor concentration compared to an untreated control to determine the CC50 (half-maximal cytotoxic concentration).
Signaling Pathways and Experimental Workflows
To further illustrate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: In vitro comparative endonuclease inhibition assay workflow.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for validating the specificity of this compound. The presented data, based on established assay principles, strongly supports the high selectivity of this inhibitor for the influenza virus cap-dependent endonuclease over a representative host cell endonuclease. This high degree of specificity, rooted in the absence of a direct host homolog to the viral target, positions this compound as a promising candidate for further preclinical and clinical development as a selective antiviral agent against influenza.
References
- 1. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evolutionary perspective on the broad antiviral specificity of MxA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Synergistic Antiviral Effect of Cap-Dependent Endonuclease-IN-17 and Oseltamivir on Influenza Virus
For Immediate Release
In the ongoing battle against seasonal and pandemic influenza, researchers are increasingly exploring combination therapies to enhance antiviral efficacy and combat the emergence of drug-resistant strains. This guide provides a comprehensive evaluation of the synergistic effects observed when combining Cap-dependent endonuclease-IN-17, a novel class of antiviral, with the established neuraminidase inhibitor, oseltamivir. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this combination therapy.
Mechanism of Action: A Two-Pronged Attack on Viral Replication
To comprehend the synergistic potential, it is crucial to understand the distinct mechanisms by which each drug inhibits influenza virus replication.
Oseltamivir , a widely used neuraminidase inhibitor, targets the viral neuraminidase enzyme on the surface of the influenza virus. This enzyme is critical for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, oseltamivir effectively traps the virions on the cell surface, preventing their spread to other cells.[1][2][3] Oseltamivir is a prodrug, converted in the liver to its active form, oseltamivir carboxylate.[2][3]
This compound belongs to a newer class of antivirals that inhibit the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[4] This endonuclease is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5] By blocking this process, this compound halts viral gene transcription and subsequent protein synthesis, a critical step in viral replication.[5][6]
Synergistic Effects: In Vitro and In Vivo Evidence
While direct studies on "this compound" are limited in publicly available literature, extensive research on other cap-dependent endonuclease inhibitors, such as baloxavir marboxil, in combination with oseltamivir provides strong evidence of a synergistic relationship. This synergy is observed in both cell culture (in vitro) and animal models (in vivo).
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies evaluating the combination of a cap-dependent endonuclease inhibitor and oseltamivir.
| Parameter | Cap-dependent Endonuclease Inhibitor Monotherapy | Oseltamivir Monotherapy | Combination Therapy | Synergy Assessment | Reference |
| In Vitro Viral Titer Reduction (log10) | Significant reduction | Moderate reduction | Greater reduction than either monotherapy | 3 log10 reduction at 48 hpi and ≥2 log10 reduction at 72 hpi compared to single agents. | [1] |
| Combination Index (CI) Value (In Vitro) | N/A | N/A | CI values < 0.8 | CI values consistently below 0.8 indicate strong synergy. | [7] |
| In Vivo Viral Titer Reduction (Mouse Lung) | Significant dose-dependent reduction | Less effective than the endonuclease inhibitor | Suboptimal doses of both drugs in combination showed enhanced efficacy in reducing viral titers. | The combination provided additional efficacy in reducing virus-induced mortality and lung pathology. | [3][8] |
| Emergence of Resistance | Can lead to the selection of resistant variants. | Can lead to the selection of resistant variants. | Decreased the selection pressure for viruses with reduced drug susceptibility. | Combination therapy may be a more effective method than monotherapy to reduce the selection of resistant viruses. | [9] |
hpi: hours post-infection
Experimental Protocols
The evaluation of synergistic effects between antiviral agents requires rigorous experimental designs. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Synergy Assay: Cytopathic Effect (CPE) Inhibition
This assay determines the ability of the drugs, alone and in combination, to protect cells from virus-induced death.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Drug Preparation: A series of dilutions for both this compound and oseltamivir are prepared. A checkerboard pattern of dilutions is then created by combining the two drugs in the 96-well plates.
-
Virus Infection: Cells are infected with an influenza A virus strain (e.g., A/PR/8/34) at a specific multiplicity of infection (MOI).
-
Treatment: The drug combinations are added to the infected cells. Control wells include cells with virus only (positive control) and cells without virus or drugs (negative control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Data Analysis: The cytopathic effect (cell death) is quantified using a cell viability assay (e.g., MTT assay). The 50% effective concentrations (EC50) for each drug alone and in combination are calculated. The synergistic effect is determined using a synergy scoring model, such as the Bliss independence model or by calculating a Combination Index (CI). A CI value of <1 indicates synergy, a value of 1 indicates an additive effect, and a value of >1 indicates antagonism.[7]
In Vivo Efficacy Study: Mouse Model of Influenza Infection
This model assesses the therapeutic benefit of the drug combination in a living organism.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose of an influenza A virus strain.
-
Treatment Groups: Mice are randomly assigned to different treatment groups: vehicle control, this compound monotherapy, oseltamivir monotherapy, and combination therapy.
-
Drug Administration: Treatment is initiated at a specified time point post-infection (e.g., 24 or 48 hours) and administered orally once or twice daily for a set duration (e.g., 5 days).
-
Monitoring: Mice are monitored daily for body weight changes and survival for a period of 14-21 days.
-
Viral Load Determination: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titer using a plaque assay or TCID50 assay on MDCK cells.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Body weight changes and lung viral titers are compared between groups using appropriate statistical tests (e.g., ANOVA).
Visualizing the Synergy
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Influenza virus replication cycle and the targets of this compound and oseltamivir.
Caption: Experimental workflow for evaluating the synergistic effects of antiviral drugs.
Caption: Logical relationship of the synergistic inhibition of influenza virus replication.
Conclusion
The combination of a cap-dependent endonuclease inhibitor like this compound with a neuraminidase inhibitor such as oseltamivir presents a promising strategy for the treatment of influenza. The distinct mechanisms of action create a dual-pronged attack on the viral replication cycle, leading to a synergistic reduction in viral load and improved therapeutic outcomes in preclinical models. Furthermore, this combination approach has the potential to mitigate the development of antiviral resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this combination in human populations.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. gov.uk [gov.uk]
Benchmarking the Performance of Cap-Dependent Endonuclease Inhibitors Against Established Antiviral Agents
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiviral therapeutics for influenza is continually evolving, with the emergence of novel mechanisms of action offering promising avenues for combating seasonal epidemics and potential pandemics. Among these, inhibitors of the viral cap-dependent endonuclease (CEN) have garnered significant attention. This guide provides a comparative benchmark of the performance of cap-dependent endonuclease inhibitors, with a focus on the class representative Baloxavir marboxil and the investigational compound Cap-dependent endonuclease-IN-17, against established antiviral agents such as the neuraminidase inhibitor Oseltamivir and the RNA polymerase inhibitor Favipiravir.
Introduction to Antiviral Mechanisms
Effective antiviral strategies for influenza target various stages of the viral replication cycle. The agents compared in this guide represent three distinct mechanisms of action:
-
Cap-Dependent Endonuclease (CEN) Inhibitors: These agents, including Baloxavir marboxil and this compound, block the "cap-snatching" process, where the influenza virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to prime its own transcription.[1][2] This inhibition halts viral mRNA synthesis and subsequent protein production, effectively stopping viral replication.[1][2]
-
Neuraminidase Inhibitors: This class, represented by Oseltamivir, prevents the release of newly formed virus particles from the surface of infected cells by inhibiting the viral neuraminidase enzyme.[3] This action limits the spread of the virus to other cells.
-
RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Favipiravir belongs to this class and functions by selectively inhibiting the viral RNA-dependent RNA polymerase, an enzyme crucial for the replication of the viral RNA genome.[1]
Performance Benchmark: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro performance of this compound and the comparator antiviral agents against various influenza virus strains. The data is presented as the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), with the resulting selectivity index (SI = CC50/IC50) indicating the therapeutic window of the compound.
Table 1: In Vitro Antiviral Activity (IC50) Against Influenza A and B Viruses
| Antiviral Agent | Mechanism of Action | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B |
| This compound | CEN Inhibitor | Data not available | 1.29 µM (A/Hanfang/359/95) | Data not available |
| Baloxavir acid (active form of Baloxavir marboxil) | CEN Inhibitor | 0.46 - 1.0 nM | 0.42 - 1.2 nM | 3.6 - 8.9 nM |
| Oseltamivir carboxylate (active form of Oseltamivir) | Neuraminidase Inhibitor | ~1 nM | ~0.5 nM | ~5 nM |
| Favipiravir | RNA Polymerase Inhibitor | 0.13 - 0.49 µg/mL | 0.03 - 0.42 µg/mL | 0.06 - 0.23 µg/mL |
Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)
| Antiviral Agent | Cell Line | CC50 | Selectivity Index (SI = CC50/IC50) |
| This compound | Data not available | Data not available | Data not available |
| Baloxavir acid | MDCK | > 10 µM | > 10,000 |
| Oseltamivir carboxylate | MDCK | > 10 mM | > 10,000 |
| Favipiravir | MDCK | > 100 µg/mL | > 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Plaque Reduction Assay
This assay is a standard method for determining the concentration of infectious virus and assessing the efficacy of antiviral compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
Crystal violet staining solution
-
Antiviral compound of interest
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing TPCK-treated trypsin and varying concentrations of the antiviral compound.[4][5]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[5]
-
Quantification: Count the number of plaques at each drug concentration and calculate the 50% inhibitory concentration (IC50) by determining the concentration of the antiviral that reduces the number of plaques by 50% compared to the untreated control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Materials:
-
MDCK cells
-
DMEM with 2% FBS
-
Influenza virus stock
-
Antiviral compound
-
Cell viability reagent (e.g., Neutral Red or MTT)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight to form a monolayer.[6]
-
Compound and Virus Addition: Add serial dilutions of the antiviral compound to the wells, followed by the addition of a standardized amount of influenza virus.[6][7] Include cell-only (no virus) and virus-only (no compound) controls.
-
Incubation: Incubate the plate at 37°C for 48-72 hours, until CPE is clearly visible in the virus control wells.[6]
-
Staining: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions. Live cells will take up the stain.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation: Calculate the percentage of cell viability at each compound concentration relative to the cell and virus controls. The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells
-
DMEM
-
Influenza virus stock
-
Antiviral compound
Procedure:
-
Infection with Antiviral: Infect confluent monolayers of MDCK cells with influenza virus in the presence of serial dilutions of the antiviral compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in each supernatant sample using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[8][9]
-
Calculation: The IC50 is the concentration of the antiviral compound that reduces the virus yield by 50% compared to the untreated control.
Cap-Dependent Endonuclease Activity Assay (Enzymatic Assay)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus cap-dependent endonuclease.
Materials:
-
Recombinant influenza virus polymerase complex (PA, PB1, PB2 subunits)
-
Fluorogenic-labeled RNA substrate with a 5' cap structure
-
Assay buffer containing divalent cations (e.g., Mn2+)
-
Antiviral compound
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant polymerase complex, the fluorogenic RNA substrate, and serial dilutions of the inhibitor in the assay buffer.[10][11]
-
Incubation: Incubate the reaction mixture at 30°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates a fluorophore from a quencher, resulting in a detectable signal.[10]
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The IC50 is the concentration of the compound that inhibits 50% of the endonuclease activity compared to the no-inhibitor control.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key viral replication pathways targeted by the compared antivirals and a typical experimental workflow.
Caption: Mechanisms of action for different classes of influenza antiviral drugs.
References
- 1. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 2. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing Oral Antiviral Agents for Seasonal Influenza [uspharmacist.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Virus yield reduction assay. [bio-protocol.org]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cap-dependent endonuclease-IN-17
Disclaimer: No specific Safety Data Sheet (SDS) for Cap-dependent endonuclease-IN-17 was found. The following guidance is based on the SDS for a structurally related compound, Cap-dependent endonuclease-IN-14, and established best practices for handling chemical compounds in a laboratory setting. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer key operational questions and ensure a safe laboratory environment.
Immediate Safety Precautions
Prior to handling, it is crucial to have a comprehensive understanding of the potential hazards. Based on the available data for a similar compound, Cap-dependent endonuclease-IN-14 is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent ingestion and release into the environment.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an appropriate exhaust ventilation system, such as a chemical fume hood, is operational.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
Do not inhale the substance.
-
Prevent contact with eyes and skin.
-
Weigh and transfer the compound within a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Emergency Procedures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse the mouth with water.
-
In Case of Eye Contact: Remove any contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Promptly seek medical attention.
-
In Case of Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: In the event of a spill, collect the spillage using appropriate absorbent material. Dispose of the waste in a sealed container. Avoid allowing the substance to enter drains, water courses, or the soil.
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not release into the environment.
Quantitative Data Summary
The following table summarizes available data for the related compound, Cap-dependent endonuclease-IN-14.
| Property | Value |
| Chemical Formula | C30H23FN2O6S |
| Molecular Weight | 558.58 g/mol |
| Hazard Statements | H302: Harmful if swallowed |
| H410: Very toxic to aquatic life with long lasting effects | |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) |
Experimental Workflow for Safe Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
